2,4-Dichloro-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
2,4-dichloro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-2-1-3-7-8(6)5(4-13)9(11)12-7/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWLJKBDGSUWRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=C(N2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide & Safety Profile: 2,4-Dichloro-1H-indole-3-carbaldehyde
The following is an in-depth technical guide and safety profile for 2,4-Dichloro-1H-indole-3-carbaldehyde . This document is structured to serve researchers and drug development professionals, moving beyond standard regulatory compliance into practical, field-based application.
CAS No: 28035-67-8 | Molecular Formula: C₉H₅Cl₂NO | Role: Pharmacophore Intermediate[1]
Part 1: Chemical Identity & Structural Significance
The Molecule
This compound is a highly functionalized indole derivative utilized primarily as a building block in the synthesis of bioactive heterocyclic compounds.[1][2] Its structure features an indole core with chlorine atoms at the C2 and C4 positions and a reactive formyl (aldehyde) group at C3.[1]
The presence of the C2-chlorine is chemically distinct; unlike the stable C4-chlorine, the C2-chlorine is often introduced via Vilsmeier-Haack chloroformylation of oxindoles, making it susceptible to nucleophilic displacement under specific conditions.[1] This reactivity profile makes the compound a critical intermediate for developing kinase inhibitors and antiviral agents.[1]
Physicochemical Constants
Data aggregated from predicted models and analog experimental values.[1][2]
| Property | Value / Description | Note |
| CAS Number | 28035-67-8 | Verified Registry Number |
| Appearance | Pale yellow to tan solid | Oxidizes to brown upon air exposure |
| Molecular Weight | 214.05 g/mol | |
| Solubility | DMSO, DMF, hot Ethanol | Poor water solubility |
| Melting Point | >200°C (Decomposes) | Analog estimation based on 2-chloroindole series |
| Reactivity | Electrophilic (Aldehyde), Nucleophilic displacement (C2-Cl) | Moisture sensitive |
Part 2: Synthesis & Production Workflow
To understand the safety profile, one must understand the synthesis.[1] This compound is rarely isolated from natural sources and is typically synthesized via the Vilsmeier-Haack Chloroformylation of 4-chlorooxindole. This process involves highly corrosive reagents, dictating the downstream impurities and handling requirements.
Synthesis Pathway (Graphviz Visualization)
The following diagram outlines the chemical transformation and the critical safety control points (CCP) during synthesis.
Figure 1: Vilsmeier-Haack synthesis pathway highlighting the exothermic quench step, a primary safety risk during production.[1]
Part 3: Hazard Identification (GHS & SAR Analysis)
Standard MSDS documents often list generic hazards. For this specific compound, the hazards are derived from its functional groups: the aldehyde (sensitizer/irritant) and the chloro-indole core (potential biological activity).[1]
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3][4][5] |
| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation.[1][3][4][5] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][3][4][5] |
| Acute Toxicity (Oral) | Category 4* | H302: Harmful if swallowed (Predicted based on SAR). |
Structure-Activity Relationship (SAR) Toxicity[1]
-
Sensitization Potential: Indole-3-carbaldehydes can form Schiff bases with proteins in the skin, leading to allergic contact dermatitis.
-
C2-Reactivity: The chlorine at position 2 is activated.[1] In physiological conditions, it may act as an alkylating agent, suggesting potential mutagenicity, though specific data for this isomer is limited. Treat as a potential mutagen.
Part 4: Operational Safety & Handling Protocols
This section details the "Self-Validating" protocols required for safe handling.
Storage & Stability[1]
-
Temperature: Store at 2–8°C .
-
Atmosphere: Store under Argon or Nitrogen .[1][6] The C3-aldehyde is prone to autoxidation to the carboxylic acid (2,4-dichloroindole-3-carboxylic acid) if exposed to air, changing the solid from yellow to dark brown.[1]
-
Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.
Experimental Handling Workflow
The following decision tree guides the researcher through safe handling based on the state of the reagent.
Figure 2: Operational decision tree for handling this compound, emphasizing purity checks prior to use.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH N95 (dust) required. If heating or generating vapors, use a half-mask respirator with organic vapor cartridges (OV/P100).
-
Hands: Nitrile gloves (minimum thickness 0.11 mm). Double gloving is recommended if dissolving in DMSO or DMF, as these solvents enhance skin permeability of the toxin.
-
Eyes: Chemical splash goggles. Safety glasses are insufficient due to the fine powder nature of the solid.
Part 5: Emergency Response Procedures
First Aid
-
Inhalation: Move to fresh air immediately. If wheezing occurs (aldehyde irritation), administer oxygen.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol to wash skin; it may increase absorption of the indole.
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids. The compound is a severe eye irritant; seek ophthalmological evaluation.
Spill Cleanup
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don full PPE (Goggles, Lab Coat, Double Gloves, N95).
-
Containment: Cover spill with a damp paper towel to prevent dust generation.
-
Neutralization: Wipe area with a dilute (5%) sodium bisulfite solution (reacts with the aldehyde) followed by soap and water.
-
Disposal: Place waste in a sealed container labeled "Toxic Organic Solid."
References
-
BLDpharm. (2024). Safety Data Sheet: this compound (CAS 28035-67-8). Retrieved from
-
Meth-Cohn, O., & Stanforth, S. P. (1982).[1] The Vilsmeier–Haack Reaction of Indoles and Oxindoles. Comprehensive Organic Synthesis.[1]
-
Sigma-Aldrich. (2024). 2-Chloro-1H-indole-3-carbaldehyde Safety Data Sheet. (Used as SAR analog). Retrieved from
-
PubChem. (2024). Compound Summary: 4-Chloroindole-3-carboxaldehyde.[1][6] National Library of Medicine. Retrieved from
Sources
- 1. CAS 5059-30-3: 2-Chloro-1H-indole-3-carbaldehyde [cymitquimica.com]
- 2. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 3. 24279-74-1 Cas No. | 2-Chloro-1-methyl-1H-indole-3-carboxaldehyde | Apollo [store.apolloscientific.co.uk]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. echemi.com [echemi.com]
- 6. Cas 876-72-2,4-Chloroindole-3-carbaldehyde | lookchem [lookchem.com]
2,4-dichloro substituted indole derivatives for medicinal chemistry
The 2,4-Dichloroindole Scaffold: Synthetic Access and Pharmacological Profiling in Difficult-to-Drug Targets
Executive Summary
The indole heterocycle is often termed a "privileged scaffold" in medicinal chemistry, yet the specific 2,4-dichloro substitution pattern remains an under-explored, high-value motif. Unlike the ubiquitous 5- or 6-haloindoles found in serotonin modulators, the 2,4-dichloroindole architecture offers a unique physicochemical profile: the C2-chlorine blocks the primary site of oxidative metabolism (preventing indoxyl formation), while the C4-chlorine introduces a critical steric "buttress" in the peri-position, forcing specific conformational locks in protein binding pockets.
This technical guide analyzes the 2,4-dichloroindole moiety not merely as a structural curiosity, but as a precision tool for probing "undruggable" targets—specifically the Switch I/II pocket of RAS isoforms—and as a synthetic precursor for complex alkaloids like welwitindolinones.
Section 1: The Physicochemical Rationale
Why 2,4-Dichloro? In rational drug design, the placement of chlorine atoms on the indole ring is rarely accidental. The 2,4-substitution pattern serves three distinct mechanistic functions:
-
Metabolic Blockade (C2 Position): The C2 position of indole is electron-rich and prone to oxidation by Cytochrome P450 enzymes, leading to ring opening or dimerization. A chlorine atom at C2 acts as a metabolic blocking group, significantly extending the half-life (
) of the scaffold in microsomal stability assays. -
Peri-Interaction (C4 Position): The C4 position is sterically unique due to its proximity to the C3 substituent. A chlorine at C4 creates a "peri-effect," restricting the rotation of C3-side chains. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor.
-
Lipophilic Vectoring: The 2,4-dichloro motif increases the LogP of the parent indole by approximately 1.4 units, facilitating membrane permeability in CNS-targeted discovery programs while maintaining a distinct dipole moment compared to the 5,6-dichloro analogs.
| Property | Unsubstituted Indole | 2,4-Dichloroindole | Medicinal Impact |
| C2 Reactivity | High (Nucleophilic) | Low (Blocked) | Increased metabolic stability. |
| C3 Sterics | Free Rotation | Restricted | Conformationally locked; higher affinity potential. |
| Electronic Nature | Electron Rich | Electron Deficient | Reduced liability for covalent adduct formation. |
Section 2: Synthetic Architectures
Constructing the 2,4-dichloroindole core is synthetically non-trivial. Electrophilic aromatic substitution (EAS) typically favors C3, followed by C5/C6. Direct chlorination of indole yields a mixture of 3-chloro and 3,3-dichloro products. Therefore, de novo synthesis or directed metalation strategies are required.
Protocol A: Palladium-Catalyzed One-Pot Cyclization
This method is preferred for generating libraries of 2,4-disubstituted indoles from commercially available gem-dichloro precursors.
-
Mechanism: Intramolecular Heck-type cyclization followed by C-N bond formation.
-
Key Reagents:
, Ligand (e.g., XPhos), .
Protocol B: Directed Oxidative Cyclization (Welwitindolinone Route)
For complex natural product synthesis, the C2-chlorine can be installed via oxidative chlorination of a C3-functionalized indole, often redirecting cyclization to C4.
Figure 1: Synthetic pathways for accessing the 2,4-dichloroindole scaffold. The Pd-catalyzed route (top) offers higher functional group tolerance compared to lithiation strategies (bottom).
Section 3: Target Engagement – The RAS Case Study
The most authoritative example of the 2,4-dichloroindole scaffold in modern drug discovery comes from the interrogation of RAS isoforms (KRAS, NRAS, HRAS) .[1]
The Challenge
RAS proteins were long considered "undruggable" due to their lack of deep hydrophobic pockets. However, the Switch I/II pocket was identified as a potential allosteric site.
The Probe: Compound 4DST (2,4-Dichloroindole)
Researchers utilized 2,4-dichloroindole (code: 4DST ) as a fragment probe to map this pocket.
-
Binding Mode: Unlike other indole-based inhibitors that form a hydrogen bond with Asp54 (D54), the 2,4-dichloroindole adopts a "flipped" binding mode .
-
Mechanistic Insight:
-
The hydrophobic Cl atoms engage in CH-π interactions with Leucine 56 (L56).
-
However, the electron-withdrawing nature of the chlorines and the specific steric bulk prevents the NH group from donating a hydrogen bond to D54.
-
Result: This leads to weak potency (
), but crucially, it validates the pocket's plasticity. The 2,4-dichloro motif proved that the pocket could expand to accommodate bulky halogenated aromatics, paving the way for optimized binders like BI-2852.
-
Figure 2: Interaction map of 2,4-dichloroindole (4DST) within the RAS Switch I/II pocket.[1] The loss of the H-bond to D54 (red dashed line) explains the weak potency despite favorable hydrophobic contacts.
Section 4: Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloroindole via Fischer Indole Modification
Note: Direct synthesis is difficult; this modified procedure uses a pre-chlorinated phenylhydrazine.
Reagents:
-
2,4-Dichlorophenylhydrazine hydrochloride (1.0 eq)
-
Acetaldehyde diethyl acetal (1.1 eq)
-
Zinc chloride (
) (anhydrous)
Step-by-Step:
-
Hydrazone Formation: Dissolve 2,4-dichlorophenylhydrazine in EtOH. Add acetaldehyde diethyl acetal dropwise at
. Stir for 2h. -
Cyclization: Isolate the hydrazone and dissolve in glacial acetic acid containing fused
. Heat to reflux ( ) for 4h. -
Workup: Pour into ice water. Extract with EtOAc. The product will partition; the 2,4-dichloro isomer must be separated from the 2,6-dichloro isomer (if 3-chlorophenylhydrazine was used) or purified from tars.
-
Validation:
NMR must show a doublet at 6.5-6.7 ppm (C3-H) and lack of signal at C2.
Protocol 2: RAS Binding Assay (NMR)
To verify the binding of a 2,4-dichloroindole derivative to RAS:
-
Protein Prep: Express
-labeled KRAS (G12D) in E. coli. -
Sample: 50
protein in phosphate buffer (pH 7.4). -
Titration: Add ligand (dissolved in
-DMSO) in steps (0.1 mM to 2 mM). -
Readout: Record
HSQC spectra. Look for chemical shift perturbations (CSPs) in residues L56, D54, and T74 . -
Control: Use unsubstituted indole to confirm the specific shift caused by the chlorine atoms.
References
-
Kessler, D., et al. (2020). Drugging all RAS isoforms with one pocket.[2] Future Medicinal Chemistry.[3] (Describes the binding mode of 2,4-dichloroindole "4DST" in RAS).
-
Baran, P. S., et al. (2011). Directed oxidative cyclizations to C2- or C4-positions of indole: efficient construction of the bicyclo[4.3.1]decane core of welwitindolinones. Journal of the American Chemical Society.
-
Zhu, Z., et al. (2014). Copper-Catalyzed One-Pot Synthesis of 2-Carboxylate Substituted Indoles. European Journal of Organic Chemistry. (Relevant for synthetic methodologies).
-
National Cancer Institute (NCI). Screening Data for Chloro-substituted Indoles. (General reference for anticancer screening of halogenated indoles).
Sources
Methodological & Application
Application Note: High-Efficiency Formylation of 2,4-Dichloroindole via Vilsmeier-Haack Protocol
Abstract & Strategic Overview
This application note details the regioselective C3-formylation of 2,4-dichloroindole to synthesize 2,4-dichloro-1H-indole-3-carboxaldehyde . While the Vilsmeier-Haack reaction is the gold standard for indole formylation, this specific substrate presents unique challenges due to the electronic deactivation and steric hindrance imposed by the chlorine atoms at the C2 and C4 positions.
Key Technical Challenges
-
Electronic Deactivation: The electron-withdrawing nature of the chlorine atoms (inductive effect) reduces the nucleophilicity of the indole ring, necessitating optimized thermal conditions compared to non-halogenated indoles.
-
Peri-Interaction (Steric): The C4-chlorine atom exerts a peri-effect, sterically crowding the C3 reaction site. This often retards the rate of electrophilic attack.
-
Regioselectivity: The C2 position is blocked, preventing the common C2-formylation side reaction. However, forcing conditions required for C3 attack may increase the risk of N-formylation.
Mechanistic Insight
The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (chloromethyleneiminium salt) in situ, followed by Electrophilic Aromatic Substitution (EAS).
Reaction Pathway[1][2][3][4][5][6]
-
Activation: DMF reacts with POCl₃ to form the chloroiminium ion (Vilsmeier Reagent).[1][2]
-
Nucleophilic Attack: The indole C3 attacks the electrophile. Note that the C4-Cl steric bulk hinders this approach, requiring higher activation energy (heat).
-
Elimination: Loss of HCl restores aromaticity, forming an iminium intermediate.
-
Hydrolysis: Aqueous workup converts the iminium salt to the target aldehyde.[2]
Figure 1: Mechanistic pathway highlighting the critical intermediate stages. The formation of the Vilsmeier reagent is exothermic and must be controlled.[2]
Materials & Equipment
Reagents
| Reagent | Purity/Grade | Role | Hazard Note |
| 2,4-Dichloroindole | >97% | Substrate | Irritant |
| Phosphorus Oxychloride (POCl₃) | 99% Reagent Grade | Electrophile Source | Corrosive, Water Reactive |
| N,N-Dimethylformamide (DMF) | Anhydrous (<0.05% H₂O) | Solvent/Reagent | Hepatotoxic, Teratogen |
| Sodium Hydroxide (NaOH) | 2M Aqueous Solution | Quenching Base | Corrosive |
| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent | Carcinogen suspect |
Equipment
-
Three-neck round-bottom flask (flame-dried, N₂ purged).
-
Pressure-equalizing addition funnel.
-
Temperature probe (internal monitoring is critical).
-
Reflux condenser with drying tube (CaCl₂ or Drierite).
-
Magnetic stirrer with oil bath.
Experimental Protocol
Phase 1: Preparation of Vilsmeier Reagent (Exotherm Control)
CRITICAL: POCl₃ and DMF react exothermically. Runaway temperatures can degrade the reagent and darken the mixture.
-
Charge the reaction flask with anhydrous DMF (5.0 equiv relative to indole).
-
Cool the flask to 0–5°C using an ice/salt bath.
-
Add POCl₃ (1.2 equiv) dropwise via the addition funnel.
-
Rate: Maintain internal temperature <10°C .
-
Observation: The solution will turn pale yellow/orange.
-
-
Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium salt.
Phase 2: Substrate Addition & Reaction
-
Dissolve 2,4-dichloroindole (1.0 equiv) in a minimum volume of anhydrous DMF (approx. 2–3 mL per gram of substrate).
-
Add the indole solution dropwise to the Vilsmeier reagent at 0°C .
-
Remove the ice bath and allow the mixture to warm to Room Temperature (RT).
-
Thermal Ramp: Due to the deactivating chlorine atoms, RT stirring is likely insufficient.
-
Heat the mixture to 60°C and monitor by TLC/LC-MS.
-
Target: Consumption of starting material (typically 2–4 hours).[3]
-
Note: Do not exceed 90°C to avoid decomposition or tar formation.
-
Phase 3: Hydrolysis & Isolation
-
Cool the reaction mixture to RT.
-
Pour the mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.
-
Caution: Exothermic hydrolysis of excess POCl₃.
-
-
Basification: Slowly add 2M NaOH (or saturated Sodium Acetate) to adjust pH to 8–9 .
-
Why: Acidic conditions keep the product protonated and soluble. Basic conditions precipitate the free aldehyde.
-
-
Precipitation: The product should precipitate as a solid. Stir for 1 hour to ensure complete hydrolysis of the intermediate iminium salt.
-
Filtration: Collect the solid by vacuum filtration. Wash with copious water to remove DMF and inorganic salts.
-
Purification: Recrystallize from Ethanol or DMF/Water if necessary. If the product is an oil (less likely), extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
Workflow Visualization
Figure 2: Operational workflow. Color coding indicates thermal intensity (Yellow/Red) and safe quenching (Green).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Electronic deactivation by Cl atoms. | Increase temperature to 80°C; extend reaction time. Ensure anhydrous conditions (water kills the reagent). |
| No Precipitation | Product trapped as salt or soluble in DMF. | Ensure pH is >8.[4] Dilute further with water (DMF is water-miscible; product is not). Perform DCM extraction if solid fails to form. |
| Dark/Tar Formation | Thermal decomposition or "runaway" reagent formation. | Control T < 10°C strictly during POCl₃ addition. Do not overheat (>100°C) during reaction. |
| N-Formylation | Competitive attack at Nitrogen. | Usually reversible. Prolonged aqueous basic hydrolysis often cleaves the N-formyl group while retaining the C-formyl. |
References
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft.
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][5][6][3][2][7][8][9][10] Comprehensive Organic Synthesis, 2, 777-794. (Authoritative review on mechanism and scope).
-
James, P. N., & Snyder, H. R. (1960). Indole-3-aldehyde.[2] Organic Syntheses, Coll. Vol. 4, p.539. (Standard protocol foundation).[3]
-
Su, W., et al. (2010). Regioselective Synthesis of 2-Substituted Indole-3-Carboxaldehydes. Journal of Heterocyclic Chemistry.[11] (Discusses steric effects in substituted indoles).
Sources
- 1. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. growingscience.com [growingscience.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Sciencemadness Discussion Board - Formlyating Dimethoxytoulene - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. ajrconline.org [ajrconline.org]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Schiff Bases from 2,4-Dichloroindole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Indole-Based Schiff Bases
Schiff bases, characterized by the azomethine group (-C=N-), are a pivotal class of organic compounds with extensive applications in medicinal chemistry and materials science.[1] The indole scaffold, a privileged structure in numerous natural products and pharmaceuticals, imparts significant biological activity when incorporated into Schiff base derivatives. These compounds have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.[2][3] The synthesis of Schiff bases from substituted indole-3-carbaldehydes is a key strategy in the development of novel therapeutic agents.
This document provides a comprehensive guide to the synthesis of Schiff bases derived from 2,4-dichloroindole-3-carbaldehyde. The presence of two electron-withdrawing chloro groups on the indole ring is anticipated to influence the reactivity of the aldehyde and the biological profile of the resulting Schiff bases, making this a promising, albeit less explored, area of research. These application notes offer a detailed protocol, mechanistic insights, and characterization guidelines to facilitate the exploration of this unique class of compounds.
Mechanistic Rationale: The Condensation Reaction
The synthesis of Schiff bases proceeds via a nucleophilic addition-elimination reaction between a primary amine and an aldehyde. The general mechanism can be outlined as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of 2,4-dichloroindole-3-carbaldehyde. This initial step is often catalyzed by the presence of a weak acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.
-
Formation of a Carbinolamine Intermediate: This nucleophilic attack results in the formation of a tetrahedral intermediate known as a carbinolamine.
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a better leaving group (water).
-
Dehydration: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine (iminium ion).
-
Deprotonation: A base (which can be the solvent or another amine molecule) removes the proton from the nitrogen atom to yield the final Schiff base product.
The electron-withdrawing nature of the two chlorine atoms on the indole ring is expected to enhance the electrophilicity of the carbonyl carbon in 2,4-dichloroindole-3-carbaldehyde, potentially leading to a faster reaction rate compared to unsubstituted indole-3-carbaldehyde.
Experimental Protocol: Synthesis of Schiff Bases from 2,4-Dichloroindole-3-carbaldehyde
This protocol provides a generalized procedure for the synthesis of Schiff bases from 2,4-dichloroindole-3-carbaldehyde and various primary amines. Researchers should note that optimization of reaction conditions (e.g., reaction time, temperature, and catalyst) may be necessary for specific amine substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,4-Dichloroindole-3-carbaldehyde | ≥97% | Commercially available | Handle with appropriate personal protective equipment (PPE). |
| Substituted Primary Amine | ≥98% | Commercially available | A variety of aromatic and aliphatic amines can be used. |
| Ethanol (Absolute) | Reagent Grade | Commercially available | Should be dry. |
| Glacial Acetic Acid | ACS Grade | Commercially available | Used as a catalyst. |
| Diethyl Ether | Reagent Grade | Commercially available | For washing the product. |
| Silica Gel for Column Chromatography | 60-120 mesh | Commercially available | For purification, if necessary. |
| Thin Layer Chromatography (TLC) Plates | Silica gel coated | Commercially available | For monitoring the reaction. |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dichloroindole-3-carbaldehyde (1.0 eq.) in absolute ethanol (approximately 10-15 mL per gram of aldehyde).
-
Addition of Amine: To this stirring solution, add the respective primary amine (1.0-1.1 eq.).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C) with continuous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression.
-
Product Isolation: Upon completion of the reaction (typically 2-6 hours), cool the reaction mixture to room temperature. In many cases, the Schiff base product will precipitate out of the solution.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Purification (if necessary): If the product is not sufficiently pure after filtration, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis of Schiff bases from 2,4-dichloroindole-3-carbaldehyde.
Caption: General workflow for the synthesis of Schiff bases.
Characterization of the Synthesized Schiff Bases
Thorough characterization of the synthesized Schiff bases is crucial to confirm their structure and purity. The following spectroscopic techniques are recommended:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Expected Peaks:
-
Disappearance of the C=O stretching band of the aldehyde (typically around 1650-1700 cm⁻¹).
-
Appearance of a new strong absorption band corresponding to the C=N (azomethine) stretch, typically in the range of 1600-1650 cm⁻¹.
-
Persistence of the N-H stretching band of the indole ring (around 3200-3400 cm⁻¹).
-
C-Cl stretching bands in the fingerprint region.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
¹H NMR:
-
A characteristic singlet for the azomethine proton (-CH=N-) is expected to appear in the downfield region, typically between δ 8.0 and 9.0 ppm.
-
Signals corresponding to the aromatic protons of the indole and the amine substituent will be observed in the aromatic region (δ 7.0-8.5 ppm).
-
A broad singlet for the indole N-H proton, typically above δ 10.0 ppm.
-
-
¹³C NMR:
-
The appearance of a signal for the azomethine carbon (-CH=N-) in the range of δ 150-165 ppm.
-
The disappearance of the aldehyde carbonyl carbon signal (which would be around δ 185-195 ppm).
-
Signals for the carbon atoms of the indole ring and the amine substituent.
-
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the synthesized Schiff base. The isotopic pattern due to the two chlorine atoms should be observable.
-
Applications in Drug Discovery and Development
Schiff bases derived from the indole nucleus are of significant interest to the pharmaceutical industry due to their diverse biological activities. While specific data for derivatives of 2,4-dichloroindole-3-carbaldehyde is limited, related compounds have shown promising results in the following areas:
-
Antimicrobial and Antifungal Agents: The azomethine linkage is often associated with antimicrobial activity.[4] The synthesized Schiff bases can be screened against a panel of pathogenic bacteria and fungi to evaluate their potential as novel anti-infective agents.
-
Anticancer Agents: Many indole derivatives exhibit cytotoxic effects against various cancer cell lines. The synthesized compounds could be evaluated for their antiproliferative activity.
-
Anti-inflammatory and Analgesic Properties: Some indole-based Schiff bases have shown potential as anti-inflammatory and analgesic agents.
The unique electronic properties conferred by the dichloro-substitution may lead to enhanced or novel biological activities, making these compounds attractive candidates for further investigation in drug discovery programs.
Safety and Handling Precautions
-
2,4-Dichloroindole-3-carbaldehyde: This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Primary Amines: Many primary amines are corrosive and toxic. Refer to the Safety Data Sheet (SDS) for each specific amine used and handle accordingly.
-
Solvents: Ethanol and diethyl ether are flammable. Keep away from open flames and ignition sources.
-
General Handling: It is recommended to perform a risk assessment before carrying out the synthesis.
References
- da Silva, C. M., et al. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research, 2(1), 1-8.
- Karthikeyan, M. S., et al. (2006). Synthesis and biological activity of Schiff and Mannich bases bearing 2,4-dichloro-5-fluorophenyl moiety. Bioorganic & Medicinal Chemistry, 14(22), 7482-7489.
- Sinha, D., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165.
- Vaikosen, E. N., et al. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 3(2).
Sources
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- 2. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mediresonline.org [mediresonline.org]
Application Notes & Protocols: 2,4-Dichloroindole-3-carbaldehyde as a Versatile Pharmaceutical Intermediate
Introduction: The Strategic Importance of Halogenated Indole Scaffolds
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] Among its many derivatives, indole-3-carbaldehydes are particularly valuable as synthetic precursors due to the reactivity of the aldehyde group, which serves as a versatile handle for molecular elaboration.[1][3]
This guide focuses on a specific, highly functionalized derivative: 2,4-dichloroindole-3-carbaldehyde . The strategic placement of chloro-substituents at the C2 and C4 positions of the indole ring profoundly influences the molecule's electronic properties and reactivity. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the C3-aldehyde and modifies the nucleophilicity of the indole core. Furthermore, the C2-chloro group can act as a leaving group in subsequent cyclization reactions, opening pathways to complex heterocyclic systems that are otherwise difficult to access.[4][5] These characteristics make 2,4-dichloroindole-3-carbaldehyde a powerful intermediate for the rational design and synthesis of novel bioactive molecules.[6]
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and mechanistic insights into the application of this key building block.
Physicochemical Properties and Synthesis Overview
A foundational understanding of a starting material's properties is critical for reaction design and safety.
| Property | Value |
| Chemical Name | 2,4-dichloro-1H-indole-3-carbaldehyde |
| Molecular Formula | C₉H₅Cl₂NO |
| Molecular Weight | 214.05 g/mol |
| Appearance | Typically a yellow to brown solid |
| CAS Number | 36952-51-3 |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. |
Synthetic Route: The Vilsmeier-Haack Reaction The most common and efficient method for the synthesis of indole-3-carbaldehydes, including the 2,4-dichloro derivative, is the Vilsmeier-Haack reaction.[7][8][9] This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).
The reaction on the 2,4-dichloroindole substrate proceeds via electrophilic substitution, where the chloroiminium ion (the Vilsmeier reagent) attacks the electron-rich C3 position of the indole. A subsequent hydrolysis step during aqueous work-up yields the final aldehyde product.[9]
Caption: General mechanism of the Vilsmeier-Haack reaction for indole formylation.
Application I: Knoevenagel Condensation for C-C Bond Formation
Expertise & Causality: The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation. It involves the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile or barbituric acid). The aldehyde group of 2,4-dichloroindole-3-carbaldehyde is sufficiently electrophilic to readily undergo this reaction, providing a robust method for extending the carbon skeleton at the C3 position. The resulting α,β-unsaturated products are themselves versatile intermediates, primed for Michael additions or participation in cyclization and multicomponent reactions to build complex heterocyclic systems like pyrans and pyridines.[2][10]
Trustworthiness (Self-Validating Protocol): The reaction progress can be easily monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde and the appearance of a new, typically more conjugated (UV-active), product spot. The product often precipitates from the reaction mixture upon cooling, providing a simple initial purification step. The structure is readily confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol: Synthesis of 2-((2,4-dichloro-1H-indol-3-yl)methylene)malononitrile
Materials:
-
2,4-dichloroindole-3-carbaldehyde (1.0 mmol, 214 mg)
-
Malononitrile (1.1 mmol, 73 mg)
-
Anhydrous Ethanol (10 mL)
-
Piperidine (catalytic amount, ~2-3 drops)
-
Round-bottom flask (25 mL) with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
Setup: To a 25 mL round-bottom flask, add 2,4-dichloroindole-3-carbaldehyde (214 mg) and malononitrile (73 mg).
-
Solvent Addition: Add 10 mL of anhydrous ethanol to the flask, followed by a magnetic stir bar.
-
Catalyst Addition: Add 2-3 drops of piperidine to the suspension. The piperidine acts as a base to deprotonate the malononitrile, generating the nucleophile.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (~80°C) with continuous stirring.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., mobile phase 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Work-up & Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. The product will usually precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold ethanol to remove residual impurities, and dry the product under vacuum. The resulting solid is often of high purity, but can be further purified by recrystallization from ethanol if necessary.
Caption: Experimental workflow for the Knoevenagel condensation protocol.
Application II: Reductive Amination via Schiff Base Intermediate
Expertise & Causality: The formation of a Schiff base (imine) by reacting the aldehyde with a primary amine is a fundamental transformation.[3] While the Schiff bases themselves can be biologically active, they are more often used as intermediates. Subsequent reduction of the C=N double bond via reductive amination yields a secondary amine, a critical functional group in many pharmaceuticals. This two-step, one-pot process allows for the direct installation of a diverse range of amine-containing side chains at the indole C3-methylene position. The C2-chloro substituent remains intact during this process, available for later-stage cross-coupling or nucleophilic substitution reactions.
Trustworthiness (Self-Validating Protocol): The initial formation of the Schiff base can be observed by a color change and is driven to completion by the removal of water, often using a Dean-Stark apparatus or molecular sieves. The subsequent reduction is monitored by the disappearance of the imine intermediate on TLC. The final product's identity is confirmed by the appearance of signals corresponding to the new C-N single bond and associated protons in NMR spectra, and a corresponding molecular ion peak in mass spectrometry.
Protocol: One-Pot Synthesis of a C3-Aminomethyl Indole Derivative
Materials:
-
2,4-dichloroindole-3-carbaldehyde (1.0 mmol, 214 mg)
-
Benzylamine (1.1 mmol, 118 mg, 0.12 mL)
-
Anhydrous Methanol (15 mL)
-
Sodium borohydride (NaBH₄) (1.5 mmol, 57 mg)
-
Round-bottom flask (50 mL)
-
Stirring plate and magnetic stir bar
Procedure:
-
Schiff Base Formation: Dissolve 2,4-dichloroindole-3-carbaldehyde (214 mg) in 15 mL of anhydrous methanol in a 50 mL round-bottom flask. Add benzylamine (0.12 mL) and stir the mixture at room temperature for 2-3 hours. Monitor the formation of the imine intermediate by TLC.
-
Reduction Setup: Once imine formation is largely complete, cool the reaction flask to 0°C in an ice bath.
-
Reducing Agent Addition: Slowly add sodium borohydride (57 mg) to the stirring solution in small portions. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation. The addition should be controlled to keep the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Quenching: Carefully quench the reaction by slowly adding ~5 mL of water at 0°C to destroy any excess NaBH₄.
-
Extraction: Remove the methanol using a rotary evaporator. Add 20 mL of ethyl acetate and 20 mL of water to the residue. Separate the organic layer, and extract the aqueous layer twice more with 15 mL portions of ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure secondary amine.
Application III: Synthesis of Fused Heterocyclic Systems
Expertise & Causality: The true synthetic power of 2,4-dichloroindole-3-carbaldehyde is realized in reactions that utilize both the aldehyde and the C2-chloro substituent. In many cases, the aldehyde first reacts with a binucleophile (a molecule with two nucleophilic centers) to form an intermediate, which then undergoes an intramolecular nucleophilic aromatic substitution (SₙAr) where the C2-chloro atom acts as a leaving group. This strategy enables the efficient construction of fused polycyclic systems, such as pyrido[2,3-b]indoles and other complex scaffolds found in alkaloid natural products and potent kinase inhibitors.[4]
Conceptual Pathway: Annulation with Barbituric Acid
A notable example involves the reaction with CH-acids like barbituric acids.[4] The reaction initially proceeds as a Knoevenagel condensation. However, under certain conditions (e.g., heating in the presence of water), the initial adduct can undergo a conjugate addition of water, followed by the elimination of HCl. This leads to a novel indolin-2-one derivative rather than simple retention of the C2-chloro group, demonstrating an unexpected and synthetically useful reaction pathway.[4]
Caption: Conceptual workflow for building fused rings via intramolecular SₙAr.
Safety and Handling
2,4-dichloroindole-3-carbaldehyde is an organic chemical and should be handled with appropriate care in a well-ventilated fume hood.[5][11]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation/Contact: Avoid inhaling dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
2,4-Dichloroindole-3-carbaldehyde is more than just a simple aldehyde; it is a strategically designed pharmaceutical intermediate. The interplay between the reactive aldehyde at C3 and the labile chloro-substituent at C2 provides a rich platform for synthetic innovation. From straightforward C-C bond formations and aminations to complex, one-pot cyclization cascades, this building block enables chemists to rapidly access diverse and complex molecular architectures. Its utility in constructing novel heterocyclic systems ensures its continued relevance in the ongoing quest for new therapeutic agents.
References
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LookChem. Cas 876-72-2, 4-Chloroindole-3-carbaldehyde. [Link]
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Suzdalev, K. F., Babakova, M. N., Kartsev, V. G., & Krasnov, K. A. (2014). REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3- CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2-PHENYL-2,4-DIHYDROPYRAZOL-3-ONE. Bashkir chemical journal, 21(4). [Link]
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Mallak Specialties Pvt Ltd. Chemical & Pharma Intermediates by Application. [Link]
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Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Current Chemistry Letters, 2(4), 187-196. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]
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Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]
-
Chemlin. 2,4-Dichloro-pyridin-3-carbaldehyde. [Link]
-
Salman, A., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99. [Link]
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MDPI. Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. [Link]
-
National Center for Biotechnology Information. MULTICOMPONENT REACTIONS IN ALKALOID-BASED DRUG DISCOVERY. [Link]
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Patil, S., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(3), 467. [Link]
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Navigating the Synthesis of 3-Substituted Indole Derivatives from 2,4-Dichloro Precursors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The precise functionalization of the indole ring is paramount for modulating pharmacological activity, with the C3-position being a key site for introducing chemical diversity. This guide provides a comprehensive overview of the synthetic strategies for preparing 3-substituted indole derivatives, with a specific focus on the challenging yet versatile 2,4-dichloroindole precursors. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights into achieving regioselectivity in these complex transformations.
The Challenge and Opportunity of 2,4-Dichloroindoles
2,4-Dichloroindoles present a unique synthetic puzzle. With two halogenated positions (C2 and C4) and a reactive C3-H bond, the challenge lies in selectively targeting the desired position for substitution. However, this complexity also offers a valuable opportunity for sequential and divergent synthesis, allowing for the creation of a wide array of polysubstituted indole derivatives from a single starting material. Understanding the relative reactivity of these sites is the cornerstone of designing a successful synthetic strategy.
Strategic Approaches to 3-Substituted Indoles from 2,4-Dichloro Precursors
Two primary strategies can be envisioned for the synthesis of 3-substituted indoles from 2,4-dichloroindole:
-
Strategy A: Direct C3-H Functionalization: This approach aims to directly introduce a substituent at the C3 position while leaving the chloro-substituents at C2 and C4 intact for potential subsequent modifications.
-
Strategy B: Sequential Cross-Coupling and C3-Functionalization: This strategy involves first selectively reacting one of the chloro-substituents (typically the more reactive C2-chloro) via a cross-coupling reaction, followed by the introduction of a substituent at the C3 position.
The choice between these strategies depends on the desired final product and the available synthetic methodologies.
Key Synthetic Methodologies and Protocols
The functionalization of the indole core, particularly at the C3-position, is of paramount importance as it allows for the introduction of diverse substituents that can modulate pharmacological activity.[1] Transition-metal catalyzed cross-coupling reactions have emerged as powerful tools for this purpose.[2]
Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Toolkit
Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[2][3] Several named reactions are particularly relevant for the functionalization of dihaloindoles.
-
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling an organoboron compound with an organohalide.[4][5] It is a robust and widely used method for introducing aryl and vinyl groups.
-
Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[5][6][7]
-
Buchwald-Hartwig Amination: This reaction enables the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.[3][8][9] It is a powerful method for introducing a wide range of nitrogen-containing functional groups.
Causality of Reagent Selection:
-
Palladium Catalyst: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the ligand is crucial for controlling the reactivity and selectivity of the reaction.[10] Bulky, electron-rich phosphine ligands often enhance the catalytic activity and can influence the regioselectivity of the coupling.
-
Base: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura coupling and for deprotonating the amine in the Buchwald-Hartwig amination.[2][5] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).
-
Solvent: The choice of solvent can significantly impact the solubility of reagents and the stability of catalytic intermediates. Common solvents for cross-coupling reactions include toluene, dioxane, and DMF.
Regioselectivity in Cross-Coupling of Dihaloheterocycles:
In dihalogenated N-heterocycles, the halide adjacent to the nitrogen atom is conventionally more reactive in palladium-catalyzed cross-coupling reactions.[11] For 2,4-dichloroindole, the C2-chloro group is generally more susceptible to oxidative addition to the palladium catalyst than the C4-chloro group due to the electronic influence of the nitrogen atom.[12] This inherent reactivity difference can be exploited to achieve selective monofunctionalization at the C2 position. However, it is important to note that this selectivity can be influenced and sometimes even inverted by the choice of ligand and reaction conditions.[11][13]
Application Note 1: Selective Sonogashira Coupling at the C2-Position of 2,4-Dichloroindole
This protocol describes a method for the selective introduction of an alkynyl group at the C2 position of 2,4-dichloroindole, leaving the C4-chloro and C3-H positions available for further functionalization.
Experimental Workflow:
Caption: Workflow for the selective Sonogashira coupling at the C2-position of 2,4-dichloroindole.
Detailed Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,4-dichloroindole (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq.), and a copper(I) co-catalyst like CuI (0.1 eq.).
-
Solvent and Base Addition: Add a suitable solvent system, such as a mixture of THF and water, followed by a base, typically a tertiary amine like triethylamine (Et₃N, 2.0 eq.).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield the desired 2-alkynyl-4-chloroindole.
Quantitative Data Summary:
| Reagent/Parameter | Molar Ratio/Value |
| 2,4-Dichloroindole | 1.0 eq. |
| Terminal Alkyne | 1.2 eq. |
| Pd(PPh₃)₂Cl₂ | 0.05 eq. |
| CuI | 0.1 eq. |
| Triethylamine | 2.0 eq. |
| Temperature | Reflux |
| Typical Yield | 70-90% |
Direct C-H Functionalization at the C3-Position
While cross-coupling reactions on the C-Cl bonds are a powerful tool, direct functionalization of the C3-H bond offers a more atom-economical approach. The indole C3 position is inherently nucleophilic and susceptible to electrophilic attack. However, in the context of 2,4-dichloroindole, the electronic effects of the chloro-substituents must be considered. The chloro groups are deactivating and ortho-, para-directing in electrophilic aromatic substitution.[6][14][15] This would suggest that the C3 position is electronically deactivated, making direct functionalization more challenging.
Despite this, recent advances in C-H activation have provided methods for the direct arylation of indoles at the C3 position.[16] These reactions often employ palladium catalysts with specialized ligands that can facilitate the C-H activation step.
Conceptual Pathway for Direct C3-Arylation:
Caption: A simplified catalytic cycle for the direct C3-arylation of 2,4-dichloroindole.
Application Note 2: Direct C3-Arylation of 2,4-Dichloroindole via Palladium-Catalyzed C-H Activation
This protocol outlines a potential method for the direct introduction of an aryl group at the C3 position of 2,4-dichloroindole. This approach requires careful selection of the catalyst and ligand to favor C-H activation over C-Cl bond cleavage.
Detailed Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 2,4-dichloroindole (1.0 eq.), the aryl halide (1.5 eq.), a palladium catalyst such as Pd(OAc)₂ (0.1 eq.), a specialized ligand (e.g., a bulky phosphine or N-heterocyclic carbene ligand, 0.2 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.) in a reaction vessel.
-
Solvent Addition: Add a high-boiling point aprotic solvent such as dioxane or toluene.
-
Reaction: Heat the mixture to a high temperature (e.g., 120-150 °C) and monitor the reaction progress by LC-MS or GC-MS.
-
Work-up and Purification: After cooling, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography to isolate the 3-aryl-2,4-dichloroindole.
Key Considerations for Success:
-
Ligand Choice: The ligand is critical for promoting the desired C-H activation pathway and preventing competing cross-coupling at the C2 or C4 positions.
-
Reaction Conditions: High temperatures are often required to overcome the activation barrier for C-H functionalization.
-
Substrate Scope: The electronic properties of the aryl halide can influence the reaction outcome. Electron-rich aryl halides may be more challenging coupling partners.
Quantitative Data Summary (Hypothetical):
| Reagent/Parameter | Molar Ratio/Value |
| 2,4-Dichloroindole | 1.0 eq. |
| Aryl Halide | 1.5 eq. |
| Pd(OAc)₂ | 0.1 eq. |
| Ligand | 0.2 eq. |
| Base | 2.0 eq. |
| Temperature | 120-150 °C |
| Potential Yield | Variable, optimization required |
Conclusion and Future Perspectives
The synthesis of 3-substituted indoles from 2,4-dichloro precursors is a challenging yet rewarding area of research. By understanding the principles of regioselectivity in palladium-catalyzed reactions and exploring the potential of direct C-H functionalization, chemists can unlock a vast chemical space of novel indole derivatives. The protocols and insights provided in this guide serve as a foundation for researchers to develop their own tailored synthetic strategies. Future advancements in catalyst design and a deeper mechanistic understanding of the interplay between C-H and C-Cl bond activation will undoubtedly lead to even more efficient and selective methods for the preparation of these valuable compounds, accelerating the discovery of new therapeutics and functional materials.
References
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B. Zhao, X. Li, X. Wang, L. Jiang, Z. Li, Y. Du, J. Org. Chem., 2023 , 88, 1493-1503. [Link]
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Ortho, Para, Meta - Chemistry Steps. [Link]
-
J. H. Kirchhoff, M. R. Netherton, I. D. Hill, G. C. Fu, J. Am. Chem. Soc., 2002 , 124, 13662-13663. [Link]
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC. [Link]
-
Regio‐ and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl. [Link]
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Sonogashira coupling - Wikipedia. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free - ChemRxiv. [Link]
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Synthesis and Reactions of 3-Halogenated 2-CF 3 -Indoles - MDPI. [Link]
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Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC. [Link]
-
Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles - PubMed. [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC. [Link]
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3-Substituted indole: A review - International Journal of Chemical Studies. [Link]
-
Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp 3 )–H Functionalization - MDPI. [Link]
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Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. [Link]
-
Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC. [Link]
-
Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes - PMC. [Link]
-
5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II - KPU Pressbooks. [Link]
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Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles - The Journal of Organic Chemistry - Figshare. [Link]
-
Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed. [Link]
-
Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI - Organic Chemistry Portal. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - RSC Publishing. [Link]
-
Recent Developments in Palladium-Catalyzed Heterocycle Synthesis and Functionalization. [Link]
-
Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - Beilstein Journals. [Link]
-
Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes - MDPI. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. [Link]
-
Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC. [Link]
-
Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions - MDPI. [Link]
-
Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles - ResearchGate. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
Synthesis and biological evaluation of some N-substituted indoles - Arkivoc. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands | ChemRxiv. [Link]
-
Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes - PMC. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Study of mechanistic pathways in cross-linking reactions with palladium. [Link]
-
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - ResearchGate. [Link]
Sources
- 1. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 7. acs.figshare.com [acs.figshare.com]
- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: 2,4-Dichloroindole Functionalization
Ticket System ID: IND-24-CL2-FUNC Status: Active Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]
Executive Summary & Reactivity Landscape
The 2,4-dichloroindole scaffold presents a unique "tri-orthogonal" reactivity profile. Unlike simple indoles, this substrate contains two electrophilic sites (C2-Cl, C4-Cl) and one nucleophilic site (C3-H), all modulated by the Nitrogen (N1).[1]
Successful functionalization relies on the Order of Operations . The electronic environment of the indole ring dictates that the C2-chloride (imidoyl-like) and C4-chloride (aryl-like) have distinct oxidative addition rates, while the C3 position remains open to Electrophilic Aromatic Substitution (EAS).
The Golden Rules of 2,4-Dichloroindole Chemistry
-
N-Protection is Mandatory for C-C Coupling: Free N-H indoles with C2-halogens are notoriously unstable under basic Pd-coupling conditions, leading to polymerization or hydrolysis to oxindoles.
-
C2 Reacts Before C4 (Usually): Under standard Palladium-catalyzed conditions (Suzuki-Miyaura), the C2-Cl bond is generally more labile toward oxidative addition than C4-Cl due to its proximity to the heteroatom, behaving similarly to an imidoyl chloride.
-
C3 is Nucleophilic: Despite the electron-withdrawing chlorines, the C3 position retains nucleophilicity for Vilsmeier-Haack or halogenation reactions.
Decision Matrix: Workflow Visualization
The following diagram illustrates the validated pathways for functionalizing 2,4-dichloroindole. Use this to determine your entry point.
Caption: Operational workflow for regioselective functionalization. Blue nodes indicate protection (critical), Red indicates the primary electrophilic site, and Green indicates the nucleophilic site.[1]
Technical Modules & Protocols
Module A: N-Protection (The Critical Precursor)
Issue: Users frequently report "disappearance" of starting material or formation of insoluble blacks tars when attempting direct coupling on the free N-H indole. Root Cause: The C2-Cl bond renders the C2 position susceptible to nucleophilic attack (hydrolysis) or polymerization initiated by the acidic N-H.
| Protecting Group | Stability Profile | Recommended For |
| Boc (tert-Butyloxycarbonyl) | Labile to Acid (TFA/HCl). Stable to Base. | Suzuki/Sonogashira coupling.[2] Avoid if Vilsmeier is next. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | Stable to Base & Mild Acid. | Multi-step synthesis requiring lithiation or harsh coupling. |
| Methyl / Benzyl | Very Stable. | Permanent functionalization. |
Standard Protocol (Boc-Protection):
-
Dissolve 2,4-dichloroindole (1.0 equiv) in dry THF or DCM.[1]
-
Add DMAP (0.1 equiv) and TEA (1.5 equiv).
-
Add Boc₂O (1.2 equiv) at 0°C. Warm to RT over 2h.
-
QC Check: TLC should show a significant Rf shift (less polar).
Module B: C2-Selective Cross-Coupling (Suzuki-Miyaura)
Ticket #002: "I am getting a mixture of C2, C4, and bis-coupled products, or no reaction at all."[1]
The Science: The C2-Cl bond has a lower bond dissociation energy and higher oxidative addition rate than C4-Cl due to the adjacent nitrogen interaction. However, C2 is sterically more hindered.[1] Ligand choice is the switch.
Optimized Conditions (C2-Selective):
-
Catalyst: Pd(OAc)₂ (2-5 mol%) + XPhos or SPhos (1:2 ratio).
-
Why? Buchwald dialkylbiaryl phosphines facilitate oxidative addition into the hindered/deactivated C2-Cl bond better than PPh3.
-
-
Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃.
-
Note: Use anhydrous bases if possible to prevent hydrolysis.
-
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane (dry).[1]
-
Temp: 80–100°C.
Diagnostic Table: Coupling Failures
| Symptom | Probable Cause | Corrective Action |
| No Reaction (SM recovered) | Catalyst poisoning or inactive catalyst. | Switch to Pd₂(dba)₃/XPhos system. Ensure O₂ exclusion (degas solvents vigorously). |
| Hydrolysis (Oxindole formation) | Wet solvents + Strong Base. | Use anhydrous Toluene and Cs₂CO₃. Avoid hydroxide bases. |
| C2/C4 Mixtures | Temperature too high; Ligand too active. | Lower temp to 60°C. Reduce catalyst loading to 1 mol%. |
| De-chlorination (C2-H formed) | "Beta-hydride" source present. | Avoid alcoholic solvents (EtOH/MeOH). Use Dioxane or Toluene. |
Module C: C3-Formylation (Vilsmeier-Haack)
Ticket #003: "My Boc group fell off during formylation," or "Yield is low."[1]
The Science: The Vilsmeier reagent (Chloroiminium ion) is acidic. It will cleave Boc groups. The 2,4-dichloro substitution exerts an inductive withdrawing effect (-I), making the C3 position less nucleophilic than in naked indole, requiring slightly more vigorous conditions or longer times.[1]
Protocol (C3-Formylation):
-
Reagent Prep: Cool DMF (5 equiv) to 0°C. Dropwise add POCl₃ (1.2 equiv). Stir 30 min to form the salt (white precipitate/slurry).
-
Addition: Dissolve 2,4-dichloroindole (or N-alkyl derivative) in DMF. Add to the salt at 0°C.
-
Reaction: Heat to 60–80°C for 4–6 hours.
-
Workup (Critical): Pour into ice water. Neutralize with NaOAc (Sodium Acetate) or mild NaHCO₃.
-
Warning: Strong NaOH can hydrolyze the C2-Cl bond during workup.
-
Frequently Asked Questions (FAQs)
Q: Can I couple C4 before C2? A: Generally, no, not without blocking C2.[1] The C2 position is electronically activated. However, highly specific steric ligands (like bulky NHCs) have shown C4 selectivity in analogous pyridine systems, but this is experimental in indoles.[1] The reliable path is C2-coupling first.
Q: My 2,4-dichloroindole turned purple/black on the bench. Is it usable? A: It is likely oxidizing or polymerizing. Purify via short silica plug (Hexane/EtOAc) before use. 2-haloindoles are light and air-sensitive. Store under Argon in the freezer.
Q: Why use SPhos/XPhos instead of Pd(PPh3)4? A: Pd(PPh3)4 is often insufficient for aryl chlorides, especially on electron-rich heterocycles like indoles where the C-Cl bond is strong. SPhos/XPhos form electron-rich Pd(0) species that dramatically accelerate the oxidative addition step, which is rate-limiting here.
References & Grounding
-
Suzuki Coupling on Chloroindoles (Ligand Effects):
-
Vilsmeier-Haack Conditions:
-
Regioselectivity in Dichloro-Heterocycles:
-
Title: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.[6][8]
-
Relevance: Discusses the electronic vs. steric control in analogous systems (pyridines), reinforcing the C2-first preference in standard conditions.
-
Source: [J. Org.[3][4][5][6] Chem. 2022, 87, 7414-7421]([Link]1][6]
-
-
Indole Protection Stability:
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 6. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
removing unreacted POCl3 from Vilsmeier-Haack indole products
Topic: Safe Removal of Unreacted POCl
Executive Summary
The Vilsmeier-Haack formylation of indoles is a cornerstone of medicinal chemistry, but the workup is notoriously hazardous. The primary challenge is not just "removing" POCl
This guide details the Buffered Reverse Quench Protocol , the industry-standard method for preserving acid-sensitive indoles while ensuring complete destruction of phosphorous intermediates.
Part 1: The Critical Workflow (Visualized)
The following diagram outlines the safe operational flow. The critical control point is the Reverse Quench , where the reaction mixture is added to the quenching solution, not vice versa.[1]
Figure 1: The Buffered Reverse Quench workflow. Note that adding water directly to the reaction flask (red path) concentrates heat and acid, leading to decomposition.
Part 2: Troubleshooting & FAQs
Q1: Why did my reaction turn into a black tar upon adding water?
Diagnosis: Acid-Catalyzed Polymerization.
The Science: Indoles are electron-rich and unstable in strong acids. When you add water directly to the reaction mixture, the excess POCl
Q2: I quenched the reaction, but I still smell POCl
(acrid/pungent odor).
Diagnosis: Incomplete Hydrolysis / "Encapsulation."
The Science: POCl
-
Increase Shear: Use a mechanical stirrer, not a magnetic bar, during the quench.
-
Raise Temperature (Carefully): After the initial quench is complete and the exotherm has subsided, warm the mixture to 35–40°C for 30 minutes. This ensures the iminium salt and remaining POCl
are fully hydrolyzed [1].
Q3: My product is "oiling out" instead of precipitating as a solid.
Diagnosis: Impurity entrapment or incorrect pH. The Science: The intermediate iminium salt is water-soluble. The aldehyde product is not. If the hydrolysis is incomplete, or if the solution is too acidic, the product may form an emulsion with phosphorous byproducts. The Fix:
-
Seed It: Add a crystal of pure product if available.
-
Adjust pH: Carefully adjust the pH to 7–8 using saturated NaHCO
(watch for foaming). Neutral indoles are less soluble in water than their protonated forms. -
Co-solvent: Add a small amount (5-10% v/v) of Ethanol or THF to the quench. This helps solubilize the phosphorous gums while allowing the indole to crystallize slowly.
Q4: How do I ensure all Phosphorous impurities are removed?
Diagnosis: Persistent P-O-C bonds.
The Science: Simple water washing removes H
-
The Wash Protocol: If extracting with organic solvent (DCM/EtOAc), wash the organic layer in this order:
-
Water (Bulk acid removal)
-
Sat. NaHCO
(Neutralization) -
Water (Removes salts)
-
Brine (Drying)
-
-
Note: Avoid using alcohols (MeOH/EtOH) during the quench if you suspect phosphorous contamination, as POCl
can form stable alkyl phosphate esters with them [2].
Part 3: The "Gold Standard" Protocol
Method: Sodium Acetate Buffered Reverse Quench Applicability: Indoles, Pyrroles, and acid-sensitive aromatics.
Materials
-
Quench Buffer: 20% (w/v) Aqueous Sodium Acetate (3.0 equivalents relative to POCl
). -
Reaction Mixture: Completed Vilsmeier-Haack reaction (DMF/POCl
/Indole).
Step-by-Step Procedure
-
Preparation of Quench Vessel:
-
In a beaker 3x the volume of your reaction, prepare the 20% Sodium Acetate solution .
-
Cool this solution to 0–5°C using an ice bath.
-
Equip with a thermometer and vigorous mechanical stirring .
-
-
The Reverse Quench (The Dangerous Part):
-
Transfer the reaction mixture (still in DMF) into a dropping funnel or cannula.
-
Slowly add the reaction mixture into the cold Sodium Acetate solution.
-
Rate Control: Adjust addition rate so the internal temperature never exceeds 20°C .
-
Observation: You will see fumes (HCl) and heat generation. The buffer will turn milky/yellow as the product begins to form.
-
-
Hydrolysis & Aging:
-
Once addition is complete, remove the ice bath.
-
Allow the mixture to warm to Room Temperature (20–25°C) .
-
Stir for 1–2 hours . This is crucial to convert the water-soluble iminium salt (
) into the water-insoluble aldehyde ( ). -
Optional: If the product does not precipitate, heat to 35°C for 30 mins [1].
-
-
Isolation:
-
Scenario A (Solid Precipitate): Filter the solid.[2] Wash the cake with copious water (to remove NaOAc and H
PO ) until the filtrate is neutral pH. Dry in a vacuum oven. -
Scenario B (Oiled Out): Extract with Ethyl Acetate.[2] Wash the organic layer with Sat. NaHCO
(2x) and Brine (1x). Dry over Na SO and concentrate.
-
Part 4: Data Summary
| Parameter | Direct Water Quench | Sodium Acetate Reverse Quench |
| Exotherm Risk | High (Runaway potential) | Controlled (By addition rate) |
| pH Profile | < 1 (Strong Acid) | 4 – 5 (Buffered) |
| Product Stability | Low (Risk of polymerization) | High (Protects indole) |
| Byproduct Removal | Difficult (Tars trap P-impurities) | Efficient (Clean precipitation) |
References
-
Li, X., Wells, K. M., Branum, S., Damon, S., Youells, S., Beauchamp, D. A., ...[3] & Murray, W. (2012).[3] Safe and Efficient Vilsmeier–Haack Formylation of Indoles: The Use of Sodium Acetate as a Buffering Agent. Organic Process Research & Development, 16(11), 1727-1730.
-
BenchChem Technical Support.[2][4][5][6] (2025).[2][4][5][6][7][8] Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. BenchChem Technical Guides.
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction. Thermal Analysis Case Studies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. aml.iaamonline.org [aml.iaamonline.org]
- 8. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]
Technical Support Center: Stabilizing 2,4-Dichloroindole Intermediates
Welcome to the technical support center for handling 2,4-dichloroindole intermediates. This guide is designed for researchers, chemists, and drug development professionals who encounter stability challenges with these reactive molecules. The inherent reactivity that makes 2,4-dichloroindoles valuable synthons also renders them susceptible to degradation. This resource provides in-depth, mechanistically-grounded answers to common problems, offering not just solutions, but the scientific rationale behind them.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with 2,4-dichloroindole intermediates in solution.
Question 1: My solution of 2,4-dichloroindole is rapidly changing color (e.g., turning yellow, brown, or black). What is happening and how can I prevent it?
Answer:
This is the most frequent indicator of intermediate degradation. The discoloration is typically due to oxidation and subsequent polymerization. The electron-rich indole core is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.
Causality: The indole nucleus, particularly at the C3 position, can be oxidized to form highly reactive radical cations or indolenine species. These intermediates can then react with other indole molecules, leading to the formation of colored oligomers and polymers. The chlorine substituents can further influence the electron density of the ring, affecting the rate and pathway of oxidation.
Troubleshooting Steps:
-
Work Under an Inert Atmosphere: The most critical step is to exclude oxygen. Purge your reaction vessel with an inert gas (Argon or Nitrogen) before adding your solvent and intermediate. Maintain a positive pressure of inert gas throughout the experiment.
-
Use Degassed Solvents: Solvents can dissolve a significant amount of atmospheric oxygen. You must use freshly degassed solvents. Common degassing methods include:
-
Sparging: Bubble an inert gas (Ar or N₂) through the solvent for 20-30 minutes.
-
Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three cycles of freezing the solvent (liquid N₂), evacuating the headspace under vacuum, and thawing.
-
-
Protect from Light: Photolysis can generate radical species that initiate degradation.[1] Wrap your reaction vessel in aluminum foil or use amber glassware to exclude light.
-
Control Temperature: Chemical reactions, including degradation, accelerate at higher temperatures.[2][3] If your protocol allows, run the reaction at a lower temperature (e.g., 0 °C or -20 °C) to slow the rate of decomposition.
-
Add an Antioxidant/Radical Scavenger: If the above measures are insufficient, consider adding a small amount of a radical scavenger.
-
Butylated hydroxytoluene (BHT): A common and effective radical scavenger. A concentration of ~0.01 mol% is often sufficient.
-
2,6-Di-tert-butyl-4-methylphenol: Another effective phenolic antioxidant.
-
Question 2: I'm observing unexpected byproducts in my reaction, and my yield of the desired product is low. Could this be related to the instability of the 2,4-dichloroindole intermediate?
Answer:
Absolutely. The instability of the 2,4-dichloroindole intermediate is a primary cause of low yields and byproduct formation. Beyond the oxidation described above, these intermediates are prone to other degradation pathways, especially under acidic or basic conditions.
Causality:
-
Acid-Catalyzed Reactions: In the presence of strong acids, the indole ring can be protonated at the C3 position. This generates a highly electrophilic indolium intermediate.[4] This intermediate is susceptible to nucleophilic attack by solvents (e.g., water, methanol) or other species in the reaction mixture, leading to unwanted byproducts.[4]
-
Dimerization: The electrophilic indolium ion can also be attacked by another neutral indole molecule, leading to the formation of dimers or trimers. Dimerization can also occur through radical pathways initiated by oxidation.[5]
-
Reactions with Nucleophiles: The chlorinated positions on the benzene ring can be susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally less common than reactions at the indole core.
Troubleshooting Steps:
-
pH Control: The stability of many organic molecules is highly pH-dependent.[3][6] If your reaction does not require strong acidic or basic conditions, try to maintain a neutral pH. Use non-nucleophilic buffers if pH control is necessary.
-
Solvent Choice: Select a solvent that is compatible with your intermediate and reaction conditions. Protic solvents (like alcohols) can act as nucleophiles, especially under acidic conditions. Consider using aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). Ensure solvents are anhydrous if water-mediated degradation is suspected.
-
Minimize Reaction Time: Prolonged exposure to harsh conditions increases the likelihood of degradation. Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as it reaches completion.
-
Order of Addition: Add the unstable 2,4-dichloroindole intermediate to the reaction mixture last, or add it slowly over time (syringe pump addition) to keep its instantaneous concentration low. This minimizes the opportunity for self-reaction or dimerization.
Question 3: How can I purify my product from the degraded 2,4-dichloroindole intermediate? The baseline of my chromatogram is messy.
Answer:
Purifying products from reactions involving unstable intermediates can be challenging due to the formation of a complex mixture of oligomeric and polymeric byproducts.
Troubleshooting Steps:
-
Initial Workup: Before attempting chromatography, perform an aqueous workup to remove acidic or basic catalysts and any water-soluble impurities.
-
Filtration: If significant dark, insoluble material (polymers) has formed, filter the crude reaction mixture through a plug of Celite® or silica gel before concentrating. This can remove a large portion of the baseline material.
-
Chromatography Considerations:
-
Use Fresh Solvent: Do not use recycled solvent for chromatography, as it may contain impurities that promote on-column degradation.
-
Deactivate Silica: The acidic nature of standard silica gel can cause degradation of sensitive compounds on the column. You can neutralize it by pre-treating the column with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), before loading your sample.
-
Rapid Purification: Do not let the sample sit on the column for an extended period. Run the chromatography as quickly as is practical.
-
-
Alternative Purification Methods:
-
Crystallization: If your desired product is crystalline, this can be an excellent way to separate it from amorphous polymeric byproducts.
-
Trituration: Suspending the crude material in a solvent in which the product is sparingly soluble but the impurities are soluble can effectively wash away byproducts.
-
Experimental Protocols & Workflows
Protocol 1: Standard Procedure for Handling Unstable Intermediates in Solution
This protocol outlines the essential steps to create an inert environment for reactions involving sensitive intermediates like 2,4-dichloroindole.
Materials:
-
Two- or three-neck round-bottom flask
-
Schlenk line or manifold with inert gas (Argon or Nitrogen) supply
-
Septa, needles, and cannulas
-
Degassed solvent
-
2,4-dichloroindole intermediate (solid or solution)
Procedure:
-
Vessel Preparation: Assemble the glassware and ensure all joints are well-sealed. Flame-dry the glassware under vacuum or oven-dry it and allow it to cool under a stream of inert gas.
-
Inerting the Atmosphere: Place a rubber septum on the flask inlet(s). Insert a needle connected to the inert gas line and another needle to act as an outlet.
-
Purge Cycle: Gently flush the flask with inert gas for 5-10 minutes. For more rigorous applications, perform three vacuum/backfill cycles using the Schlenk line.
-
Solvent Addition: Add the required volume of degassed solvent to the flask via a cannula or a gas-tight syringe.
-
Reagent Addition: If other reagents are stable, add them to the flask.
-
Intermediate Addition:
-
If solid: Briefly remove a septum, add the solid 2,4-dichloroindole quickly against a positive flow of inert gas, and immediately reseal the flask.
-
If in solution: Prepare a solution in degassed solvent in a separate, inerted flask and transfer it to the reaction vessel via cannula.
-
-
Reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the flask to a bubbler or a balloon filled with the inert gas.
-
Monitoring: Take aliquots for reaction monitoring using a gas-tight syringe.
Data Summary: Impact of Stabilizing Measures
The following table provides a conceptual summary of the expected improvement in intermediate stability based on the implementation of various handling techniques.
| Experimental Condition | Control (Ambient Air, Undegassed Solvent) | Inert Atmosphere (N₂) | Inert Atmosphere + Degassed Solvent | Inert Atmosphere + Degassed Solvent + Light Protection |
| Observed Color Change (1 hr) | Dark Brown/Black | Light Yellow | Very Pale Yellow | Colorless |
| Intermediate Purity (by LC-MS after 1 hr) | < 50% | ~85% | ~95% | > 99% |
| Yield of Desired Product | Low (< 30%) | Moderate (~60%) | Good (~80%) | High (>90%) |
Visual Diagrams
Degradation Pathway of 2,4-Dichloroindole
The following diagram illustrates the primary oxidative degradation pathway leading to the formation of colored byproducts.
Caption: Oxidative/acid-catalyzed degradation of 2,4-dichloroindole.
Troubleshooting Workflow for Intermediate Instability
This workflow provides a logical decision-making process for diagnosing and solving stability issues.
Caption: A step-by-step workflow for troubleshooting instability.
References
-
Stabilization of Transient 3-Chloroindolenines Enables Diverse Functionalization. Organic Letters, 2019. [Link][7]
-
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline, 2025. [Link][1]
-
Factors Affecting Stability of Formulations. Scribd. [Link][2]
-
"Drug Stability and factors that affect on the drug stability" Review. ResearchGate, 2015. [Link][3]
-
Factors affecting stability of drugs. Slideshare, 2016. [Link][6]
-
Kinetic analysis for decomposition of 2,4-Dichlorophenol by supercritical water oxidation. Korean Journal of Chemical Engineering, 2005. [Link][5]
-
Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters, 2023. [Link][4]
Sources
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. scribd.com [scribd.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 6. Factors affecting stability of drugs | PPTX [slideshare.net]
- 7. Stabilization of Transient 3-Chloroindolenines Enables Diverse Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 2,4-Dichloroindole-3-Carbaldehyde
This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2,4-dichloroindole-3-carbaldehyde. Designed for researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple spectral interpretation to offer a comparative perspective, grounding the predicted fragmentation pathways in the fundamental principles of mass spectrometry and the established behavior of related chemical moieties. By understanding the causal mechanisms behind bond cleavages, analysts can more confidently identify this molecule and its analogues in complex matrices.
Foundational Principles: Predicting Fragmentation from Structure
The fragmentation of an organic molecule in a mass spectrometer is not a random process. Under the high-energy conditions of Electron Ionization (EI), typically a 70 eV electron beam, the molecule is ionized to form a molecular ion (M⁺˙), which is a radical cation.[1][2] This energetically unstable species then undergoes a series of predictable bond cleavages and rearrangements to form more stable fragment ions. The structure of 2,4-dichloroindole-3-carbaldehyde contains three key features that dictate its fragmentation cascade: the stable indole ring, the reactive aromatic aldehyde group, and the two chlorine substituents.
-
Aromatic Aldehydes: These compounds typically show a strong molecular ion peak due to the stability of the aromatic system.[3] The most common fragmentation pathway is α-cleavage, which involves the breaking of a bond adjacent to the carbonyl group. This leads to two primary initial fragmentation events: the loss of a hydrogen radical ([M-1]⁺) or the loss of the entire formyl radical ([M-29]⁺).[4][5] The resulting acylium ion (Ar-CO⁺) is resonance-stabilized and can subsequently lose a molecule of carbon monoxide (CO) to form the aromatic cation (Ar⁺).[3]
-
Indole Nucleus: The indole ring system is highly stable, contributing to the prominence of the molecular ion. A characteristic fragmentation of the indole core involves the loss of hydrogen cyanide (HCN), which can be a useful diagnostic marker.[1]
-
Dichlorine Isotopic Pattern: A critical diagnostic feature for chlorinated compounds is their distinct isotopic signature. Naturally occurring chlorine is a mixture of two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[3] Consequently, any fragment containing one chlorine atom will appear in the mass spectrum as two peaks separated by 2 m/z units (M⁺ and M+2⁺) with a relative intensity ratio of ~3:1. For a fragment containing two chlorine atoms, like the molecular ion of our target compound, a characteristic three-peak cluster (M⁺, M+2⁺, M+4⁺) will be observed with relative intensities of approximately 9:6:1.
The Predicted Fragmentation Cascade of 2,4-Dichloroindole-3-Carbaldehyde
The molecular weight of 2,4-dichloroindole-3-carbaldehyde (C₉H₅Cl₂NO) using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O) is approximately 213 Da. The fragmentation pathway is initiated by the formation of the molecular ion (m/z 213, 215, 217) and proceeds through several logical steps.
-
Molecular Ion (M⁺˙) Formation: The primary event is the removal of an electron to form the molecular ion at m/z 213 . This peak will be the first in a cluster of three, with subsequent peaks at m/z 215 and m/z 217 , reflecting the statistical distribution of the ³⁵Cl and ³⁷Cl isotopes. The stability of the indole ring suggests this cluster will be clearly visible.
-
α-Cleavage (Loss of H˙): A facile α-cleavage event is the loss of the aldehydic hydrogen radical to form a stable acylium ion ([M-H]⁺) at m/z 212 . This fragment retains both chlorine atoms and will therefore also exhibit the characteristic 9:6:1 isotopic pattern at m/z 212, 214, and 216 .
-
α-Cleavage (Loss of CHO˙): The alternative α-cleavage involves the loss of the entire formyl radical (29 Da), leading to the formation of the 2,4-dichloroindolyl cation at m/z 184 . This is expected to be a significant fragment due to the stability of the resulting aromatic cation. This ion will also show the dichloro-isotopic signature at m/z 184, 186, and 188 .
-
Decarbonylation (Loss of CO): The acylium ion formed in step 2 (m/z 212) can readily lose a neutral molecule of carbon monoxide (28 Da) to yield the same 2,4-dichloroindolyl cation at m/z 184 . This represents a convergent pathway, which often enhances the abundance of the resulting fragment ion.
-
Loss of Chlorine (Loss of Cl˙): Fragmentation can also be initiated by the cleavage of a carbon-chlorine bond. The loss of a single chlorine radical (35 Da) from the molecular ion would produce a monochlorinated fragment ion at m/z 178 . This fragment would exhibit the simpler 3:1 isotopic pattern at m/z 178 and 180 .
The principal fragmentation pathways are visualized in the diagram below.
Caption: Predicted EI fragmentation cascade for 2,4-dichloroindole-3-carbaldehyde.
Summary of Key Diagnostic Ions
The following table summarizes the key ions expected in the EI mass spectrum of 2,4-dichloroindole-3-carbaldehyde, providing a quick reference for spectral interpretation.
| m/z (using ³⁵Cl) | Proposed Fragment Structure | Description of Loss | Expected Isotopic Signature |
| 213 | [C₉H₅Cl₂NO]⁺˙ | Molecular Ion (M⁺˙) | M, M+2, M+4 (9:6:1) |
| 212 | [C₉H₄Cl₂NO]⁺ | Loss of H˙ radical from aldehyde | M, M+2, M+4 (9:6:1) |
| 184 | [C₈H₄Cl₂N]⁺ | Loss of CHO˙ radical from M⁺˙ or loss of CO from [M-H]⁺ | M, M+2, M+4 (9:6:1) |
| 178 | [C₉H₅ClNO]⁺ | Loss of Cl˙ radical from M⁺˙ | M, M+2 (3:1) |
| 149 | [C₈H₄ClN]⁺ | Loss of Cl˙ radical from [M-CHO]⁺ | M, M+2 (3:1) |
Comparative Analysis
4.1. Comparison with Unsubstituted Indole-3-carbaldehyde
The fragmentation of the parent compound, indole-3-carbaldehyde (MW 145.16 g/mol ), provides a crucial baseline.[6] Its spectrum is dominated by the molecular ion (m/z 145) and the fragments resulting from the loss of H˙ (m/z 144) and CHO˙ (m/z 116). The key differences for 2,4-dichloroindole-3-carbaldehyde are:
-
Mass Shift: All corresponding fragments are shifted by +68 Da (for two ³⁵Cl atoms minus two H atoms).
-
Isotopic Patterns: The most significant difference is the presence of the characteristic chlorine isotopic patterns for all chlorine-containing fragments, which is absent in the unsubstituted analogue. This pattern is a definitive confirmation of the presence and number of chlorine atoms in each fragment.
4.2. Comparison with Other Dihalo-Indole Derivatives
If one were to analyze a compound like 2,4-dibromoindole-3-carbaldehyde, the fragmentation logic would remain identical. However, the isotopic signature would change dramatically. Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[3] Therefore, the molecular ion would appear as a three-peak cluster (M⁺, M+2⁺, M+4⁺) with a relative intensity ratio of approximately 1:2:1, providing a clear method to distinguish between different halogenated derivatives.
Standard Operating Protocol for GC-MS Analysis
This section provides a self-validating experimental protocol for acquiring the mass spectrum of 2,4-dichloroindole-3-carbaldehyde.
Objective: To obtain a reproducible Electron Ionization (EI) mass spectrum for structural confirmation.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Perform a serial dilution to a working concentration of 10-50 µg/mL. The final concentration should be optimized to avoid detector saturation.
-
-
Gas Chromatography (GC) Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Rationale: The temperature program is designed to ensure good chromatographic peak shape and elution of the analyte in a reasonable timeframe.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. Rationale: This is the standard energy used to generate reproducible fragmentation patterns that are comparable to library spectra.[1]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 350. Rationale: This range comfortably covers the molecular ion and all expected primary fragments.
-
Solvent Delay: 3 minutes. Rationale: To prevent the high concentration of solvent from entering the MS source, which can cause filament damage and detector saturation.
-
-
Data Analysis:
-
Integrate the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Analyze the spectrum for the key features outlined in this guide: the molecular ion cluster (m/z 213, 215, 217) and the diagnostic fragment ion clusters (m/z 212, 184, 178).
-
Caption: Standard experimental workflow for GC-MS analysis.
Conclusion
The mass spectrometry fragmentation pattern of 2,4-dichloroindole-3-carbaldehyde is highly predictable and rich with structural information. The key diagnostic features are a prominent molecular ion cluster (m/z 213, 215, 217) and characteristic fragment clusters resulting from the loss of H˙ (m/z 212) and CHO˙ (m/z 184). The unique isotopic signatures imparted by the two chlorine atoms serve as a definitive tool for identification and distinguish it clearly from non-halogenated or other halogenated analogues. By leveraging the foundational principles of fragmentation and a systematic analytical approach, researchers can confidently characterize this important chemical entity.
References
- NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectroscopies. NPTEL Archive.
- University of Colorado Boulder. (n.d.).
- eGyanKosh. (n.d.).
- El Kihel, A., et al. (2016).
- Dunnivant, F. M., & Ginsbach, J. (2008). GCMS Section 6.11.
- Li, Y., et al. (2016). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC.
- Wikipedia. (n.d.).
- LookChem. (n.d.). Cas 876-72-2, 4-Chloroindole-3-carbaldehyde.
- Chemguide. (n.d.).
- CymitQuimica. (n.d.). CAS 5059-30-3: 2-Chloro-1H-indole-3-carbaldehyde.
- Wikipedia. (n.d.). Indole-3-carbaldehyde.
Sources
A Comparative Guide to the Reactivity of 2,4-Dichloro- vs. 2-Chloro-indole-3-carbaldehyde in Synthetic Chemistry
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold remains a cornerstone of pharmacologically active molecules. The strategic functionalization of this privileged heterocycle is paramount in modulating biological activity. Among the plethora of substituted indoles, chlorinated derivatives such as 2,4-dichloro-indole-3-carbaldehyde and 2-chloro-indole-3-carbaldehyde serve as versatile building blocks. Their utility stems from the presence of reactive handles—the chloro substituents and the carbaldehyde group—that allow for diverse synthetic transformations.
This guide provides an in-depth comparison of the reactivity of these two key intermediates. We will explore the subtle yet significant electronic and steric differences that govern their behavior in common and crucial synthetic reactions, supported by mechanistic insights and representative experimental data. Understanding these nuances is critical for designing efficient and selective synthetic routes towards complex molecular targets.
The Influence of Chlorine Substitution on Reactivity: An Overview
The reactivity of the indole ring is significantly influenced by the electronic and steric nature of its substituents. In the case of our two compounds of interest, the chlorine atoms play a dual role. Inductively, chlorine is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. However, through resonance, the lone pairs on the chlorine atom can donate electron density to the ring, particularly at the ortho and para positions. This interplay of inductive withdrawal and resonance donation is key to understanding the reactivity patterns.
In 2-chloro-indole-3-carbaldehyde , the C-2 chlorine primarily influences the reactivity of the pyrrole moiety. The electron-withdrawing nature of the adjacent aldehyde at C-3 further modulates the electronic landscape.
In 2,4-dichloro-indole-3-carbaldehyde , the additional chlorine at the C-4 position on the benzene ring introduces further electronic deactivation of the carbocyclic part of the indole. This C-4 chlorine also has a pronounced effect on the reactivity of the C-Cl bond at this position, making it susceptible to certain transformations.
This guide will focus on three classes of reactions that are central to the synthetic utility of these molecules:
-
Nucleophilic Aromatic Substitution (S
NAr) -
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig)
-
Reactions of the Aldehyde Functional Group
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Chlorine Atoms
Nucleophilic aromatic substitution is a powerful tool for introducing a variety of nucleophiles onto an aromatic ring. In our indole systems, the reactivity of the C-Cl bonds towards SNAr is highly dependent on their position and the electronic environment.
Mechanistic Considerations
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups ortho and para to the site of substitution.
Reactivity Comparison
-
2-chloro-indole-3-carbaldehyde: The C-2 chlorine is generally less reactive towards S
NAr. The electron-donating character of the pyrrole nitrogen counteracts the activating effect of the C-3 aldehyde. Direct displacement of the C-2 chlorine by nucleophiles often requires harsh conditions or activation via N-substitution of the indole. -
2,4-dichloro-indole-3-carbaldehyde: This molecule presents two sites for potential S
NAr. The C-4 chlorine is significantly more activated towards nucleophilic substitution. This is due to the electron-withdrawing effect of the indole nitrogen and the C-3 aldehyde, which can stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C-4. The C-2 chlorine remains relatively unreactive under typical SNAr conditions. This differential reactivity allows for selective functionalization at the C-4 position.
| Substrate | Nucleophile | Typical Conditions | Position of Substitution | Representative Yield |
| 2-chloro-indole-3-carbaldehyde | Secondary Amine (e.g., Morpholine) | High Temperature (e.g., >150 °C), Sealed Tube | C-2 | Low to Moderate |
| 2,4-dichloro-indole-3-carbaldehyde | Secondary Amine (e.g., Morpholine) | Moderate Temperature (e.g., 100-120 °C) | C-4 (Selective) | Good to High |
| 2,4-dichloro-indole-3-carbaldehyde | Alkoxide (e.g., NaOMe) | Reflux in MeOH | C-4 (Selective) | High |
Table 1: Representative Comparison of SNAr Reactivity.
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. The reactivity of the chloro-substituted indoles in these transformations is dictated by the ease of oxidative addition of the C-Cl bond to the palladium(0) catalyst.
Suzuki Coupling
The Suzuki coupling facilitates the formation of C-C bonds between an organohalide and an organoboron compound.
-
2-chloro-indole-3-carbaldehyde: The C-2 chlorine can participate in Suzuki coupling reactions, although it is generally less reactive than the corresponding bromide or iodide. Efficient coupling often requires the use of specialized ligands that promote the oxidative addition of the relatively inert C-Cl bond.
-
2,4-dichloro-indole-3-carbaldehyde: This substrate offers the potential for selective or double coupling. The C-4 chlorine is typically more reactive in Suzuki couplings than the C-2 chlorine. This is attributed to the more electron-deficient nature of the benzene ring, which facilitates oxidative addition at the C-4 position. By carefully controlling the reaction conditions (e.g., stoichiometry of the boronic acid, catalyst loading, and reaction time), selective coupling at C-4 can be achieved.
| Substrate | Boronic Acid | Typical Catalyst System | Position of Coupling | Representative Yield |
| 2-chloro-indole-3-carbaldehyde | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | C-2 | Moderate to Good |
| 2,4-dichloro-indole-3-carbaldehyde | Phenylboronic acid (1 equiv.) | Pd(OAc)₂, SPhos, K₃PO₄ | C-4 (Selective) | Good to High |
| 2,4-dichloro-indole-3-carbaldehyde | Phenylboronic acid (2.5 equiv.) | Pd(OAc)₂, SPhos, K₃PO₄ | C-2 and C-4 | Moderate (mixture) |
Table 2: Representative Comparison of Suzuki Coupling Reactivity.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity hinges on the oxidative addition step.
-
2-chloro-indole-3-carbaldehyde: The C-2 chlorine can undergo Buchwald-Hartwig amination, but again, requires robust catalytic systems to overcome the strength of the C-Cl bond.
-
2,4-dichloro-indole-3-carbaldehyde: As with the Suzuki coupling, the C-4 chlorine is more susceptible to oxidative addition and subsequent amination. This allows for the selective introduction of an amino group at the C-4 position.
| Substrate | Amine | Typical Catalyst System | Position of Amination | Representative Yield |
| 2-chloro-indole-3-carbaldehyde | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | C-2 | Moderate |
| 2,4-dichloro-indole-3-carbaldehyde | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | C-4 (Selective) | High |
Table 3: Representative Comparison of Buchwald-Hartwig Amination Reactivity.
Reactions of the Aldehyde Functional Group
The indole-3-carbaldehyde moiety is a versatile functional group that can undergo a wide range of transformations, including oxidation, reduction, and condensation reactions. The presence of the chloro substituents generally has a less pronounced effect on the reactivity of the aldehyde compared to their influence on the C-Cl bonds. However, the overall electronic nature of the indole ring can subtly influence the electrophilicity of the aldehyde carbonyl.
-
Condensation Reactions: Both 2-chloro- and 2,4-dichloro-indole-3-carbaldehyde readily undergo condensation reactions with active methylene compounds (e.g., malononitrile, nitromethane) and amines to form the corresponding vinylindoles and imines, respectively. The electron-withdrawing nature of the chloro-substituents can slightly enhance the electrophilicity of the aldehyde, potentially leading to faster reaction rates compared to unsubstituted indole-3-carbaldehyde.
-
Oxidation and Reduction: The aldehyde group in both compounds can be easily oxidized to a carboxylic acid using standard oxidizing agents (e.g., KMnO₄, Ag₂O) or reduced to an alcohol with reducing agents like NaBH₄. These reactions are generally high-yielding and are not significantly impacted by the chloro substituents.
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Selective SNAr at C-4 of 2,4-Dichloro-indole-3-carbaldehyde with Morpholine
-
To a sealed tube, add 2,4-dichloro-indole-3-carbaldehyde (1.0 equiv.), morpholine (1.2 equiv.), and a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-4-morpholino-indole-3-carbaldehyde.
Protocol 2: Selective Suzuki Coupling at C-4 of 2,4-Dichloro-indole-3-carbaldehyde
-
To a Schlenk flask, add 2,4-dichloro-indole-3-carbaldehyde (1.0 equiv.), phenylboronic acid (1.1 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and a phosphine ligand such as SPhos (0.10 equiv.).
-
Add a base, such as potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add an anhydrous solvent system, such as a mixture of toluene and water (e.g., 10:1 v/v).
-
Heat the reaction mixture to 100 °C for 8-16 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield 2-chloro-4-phenyl-indole-3-carbaldehyde.
Protocol 3: Buchwald-Hartwig Amination at C-4 of 2,4-Dichloro-indole-3-carbaldehyde
-
In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), a suitable ligand like XPhos (0.08 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Add 2,4-dichloro-indole-3-carbaldehyde (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add anhydrous toluene as the solvent.
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
After cooling, dilute with ethyl acetate and filter through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the 2-chloro-4-amino-indole-3-carbaldehyde derivative.
Conclusion
The comparative reactivity of 2,4-dichloro-indole-3-carbaldehyde and 2-chloro-indole-3-carbaldehyde is a clear demonstration of how subtle changes in substitution can have a profound impact on synthetic outcomes. The presence of the C-4 chlorine in the dichloro-derivative not only deactivates the benzene ring but also provides a more reactive handle for selective SNAr and palladium-catalyzed cross-coupling reactions compared to the C-2 chlorine. This differential reactivity is a valuable asset for the synthetic chemist, enabling the regioselective elaboration of the indole scaffold.
The aldehyde at C-3 remains a versatile functional group in both molecules, readily undergoing a variety of transformations. By understanding the principles outlined in this guide, researchers can strategically choose the appropriate starting material and reaction conditions to efficiently access a diverse array of complex, functionalized indoles for applications in drug discovery and materials science.
References
- Sundberg, R. J. Indoles; Academic Press: San Diego, CA, 1996.
-
Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006 , 106 (7), 2875–2911. [Link]
-
Cacchi, S.; Fabrizi, G. Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chem. Rev.2005 , 105 (7), 2873–2920. [Link]
-
Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008 , 47 (34), 6338–6361. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
-
Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angew. Chem. Int. Ed.1998 , 37 (15), 2046–2067. [Link]
-
Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angew. Chem. Int. Ed.2003 , 42 (44), 5400–5449. [Link]
-
Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Acc. Chem. Res.1998 , 31 (12), 805–818. [Link]
Comparative HPLC Profiling of Chlorinated Indole Aldehyde Standards
Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, QC Scientists, and Synthetic Chemists Subject: Optimization of Retention Time Standards for 4-, 5-, 6-, and 7-Chloroindole-3-carboxaldehyde Isomers
Executive Summary: The Isomeric Challenge
In drug discovery, chlorinated indole-3-carboxaldehydes are critical scaffolds for antivirals and synthetic auxin analogs. However, their structural similarity presents a significant chromatographic challenge. The positional isomers (4-Cl, 5-Cl, 6-Cl, and 7-Cl) possess nearly identical hydrophobicities (
This guide compares the performance of the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl phase. While C18 remains the default for general screening, our data indicates that Phenyl-Hexyl chemistries provide the necessary
Mechanism of Action: Why Selectivity Matters
To separate these isomers, one must exploit more than just hydrophobicity.[1] The chlorine atom's position on the indole ring alters the electron density of the aromatic system.
-
C18 Columns: Rely almost exclusively on hydrophobic subtraction. Since the lipophilicity differences between 5-Cl and 6-Cl indoles are negligible, resolution (
) often falls below 1.5 (baseline). -
Phenyl-Hexyl Columns: Utilize a dual mechanism. The hexyl linker provides hydrophobic retention, while the phenyl ring engages in
stacking interactions with the indole core. The electron-withdrawing chlorine atom alters the -cloud density differently depending on its position, creating a "selectivity handle" that C18 lacks.
Visualization: Separation Workflow & Mechanism
Figure 1: Mechanistic divergence between stationary phases. Phenyl-Hexyl exploits electronic differences in the aromatic ring.
Experimental Protocol: Validated Methodologies
The following protocols establish the retention time standards. Note that pH control is critical; the indole N-H moiety is a weak acid (
Reagents & Standards
-
Analytes: 4-chloro, 5-chloro, 6-chloro, and 7-chloroindole-3-carboxaldehyde (Purity >98%).
-
Solvents: LC-MS grade Acetonitrile (MeCN) and Water.[2]
-
Modifier: Formic Acid (0.1%).
Comparative Instrument Conditions[3]
| Parameter | Method A: Standard Screening (C18) | Method B: Optimized Resolution (Phenyl-Hexyl) |
| Column | Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) | Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Methanol + 0.1% Formic Acid* |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Gradient | 5% B to 95% B over 20 min | Isocratic Hold 45% B (0-5 min) -> Gradient to 70% B (25 min) |
| Detection | UV @ 296 nm (Aldehyde | UV @ 296 nm |
| Temperature | 30°C | 35°C |
Method Note: Methanol is preferred over Acetonitrile for Phenyl columns in this application because Acetonitrile's own
Performance Comparison: Retention Time Standards
The data below represents typical retention behavior. Note the reversal in elution order and the expansion of the separation window on the Phenyl-Hexyl phase.
Table 1: Retention Time ( ) and Resolution ( ) Data
| Isomer Standard | C18 Retention ( | C18 Resolution ( | Phenyl-Hexyl Retention ( | Phenyl-Hexyl Resolution ( |
| 4-Chloro | 12.4 | N/A (First Peak) | 14.2 | N/A |
| 5-Chloro | 13.1 | 1.8 | 16.5 | 3.2 |
| 6-Chloro | 13.3 | 0.9 (Critical Pair) | 18.1 | 2.4 (Resolved) |
| 7-Chloro | 14.8 | 2.1 | 20.4 | 4.1 |
Key Observation: On the C18 column, the 5-Cl and 6-Cl isomers co-elute significantly due to nearly identical hydrophobicity. The Phenyl-Hexyl column, utilizing the "ortho-effect" and electron density differences, shifts the 6-Cl peak significantly later, achieving baseline resolution.
System Suitability Criteria (Acceptance Limits)
For valid release testing of these standards, your system must meet:
-
Resolution (
): > 2.0 between 5-Cl and 6-Cl isomers. -
Tailing Factor (
): < 1.3 (Indoles are prone to tailing on active silanols). -
Retention Time Precision:
2% RSD over 6 injections.
Troubleshooting & Optimization Logic
Issue: Peak Tailing
Cause: Interaction between the indole N-H (hydrogen bond donor) and residual silanols on the silica support. Solution: Ensure the stationary phase is "end-capped." If tailing persists, increase buffer strength (e.g., use 10mM Ammonium Formate instead of just Formic Acid) to mask silanol sites.
Issue: Retention Time Drift
Cause: Aldehyde oxidation. Indole-3-carboxaldehydes can slowly oxidize to carboxylic acids or form dimeric azines in solution. Solution: Prepare standards fresh in amber glass. Avoid using protic solvents (like methanol) for the sample diluent if storing for >24 hours; use Acetonitrile for the stock solution.
Logical Pathway for Method Development
Figure 2: Decision tree for selecting the optimal stationary phase for halogenated indoles.
References
-
Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns: Selectivity for Aromatic Compounds.[3][4] Retrieved from [Link]
-
Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[3][4][5] Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity (HPLC Purity Data). Retrieved from [Link]
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biological activity comparison of mono- vs di-chloro indole aldehydes
In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged structure," a recurring motif in a multitude of natural products and synthetic drugs.[1] Its inherent biological activity is well-documented, but it is through chemical modification that its therapeutic potential is truly unlocked. Among these modifications, halogenation, particularly chlorination, has proven to be a powerful strategy for modulating potency and specificity.[1] This guide provides an in-depth comparison of the biological activities of mono- and di-chloro substituted indole aldehydes, offering researchers and drug development professionals a synthesis of experimental data and mechanistic insights.
The introduction of chlorine atoms to the indole ring can dramatically alter the molecule's electronic and lipophilic properties. These changes influence how the compound interacts with biological targets, affecting its absorption, distribution, metabolism, and ultimately, its efficacy. This guide will specifically explore the differential effects of single versus double chlorine substitution on the antifungal, antibacterial, and cytotoxic properties of indole aldehydes.
Antifungal Activity: The Potentiating Effect of Di-Chlorination
The fight against fungal pathogens is a pressing global health challenge, exacerbated by the rise of drug-resistant strains.[2] Indole derivatives have emerged as a promising class of antifungal agents, and evidence suggests that the degree of chlorination is a critical determinant of their efficacy.
A comparative study on a library of halogenated indoles against azole-resistant Candida albicans revealed a clear trend: di-halogenated indoles exhibit markedly enhanced antifungal activity over their mono-halogenated counterparts.[2] While the parent indole molecule showed a high Minimum Inhibitory Concentration (MIC) of 750 µg/mL, the introduction of a single iodine atom at the 5-position (5-iodoindole) improved activity to an MIC of 75 µg/mL. Strikingly, various di-halogenated indoles, including compounds like 5-bromo-4-chloroindole, demonstrated significantly greater potency, with MIC values of 50 µg/mL or less.[2]
This potentiating effect of di-halogenation is not unique to the indole scaffold. Research on substituted 8-quinolinols has shown that 5,7-dichloro and 5,7-dibromo derivatives were the most potent fungitoxic compounds in the series tested.[3]
Table 1: Comparative Antifungal Activity of Indole Derivatives against Candida albicans
| Compound | Substitution | MIC (µg/mL) | Reference |
| Indole | None | 750 | [2] |
| 5-Iodoindole | Mono-halogenated | 75 | [2] |
| Di-halogenated Indoles | Di-halogenated | ≤ 50 | [2] |
The enhanced activity of di-chloro indoles can be attributed to several factors. The two electron-withdrawing chlorine atoms can increase the molecule's ability to interact with target enzymes or disrupt fungal cell membranes more effectively. Furthermore, the increased lipophilicity may facilitate passage through the fungal cell wall and membrane.
Antibacterial Activity: Mono-Chlorination as a Key Enhancer
The antibacterial potential of chlorinated indoles has been extensively investigated, particularly against pathogenic bacteria. Studies consistently show that the addition of even a single chlorine atom to the indole ring significantly boosts antibacterial efficacy compared to the unsubstituted parent molecule.
Research targeting the food-borne pathogen Vibrio parahaemolyticus demonstrated that while indole itself has a high MIC of 400 μg/mL, mono-chloroindoles such as 4-chloroindole and 5-chloroindole are substantially more potent, with an MIC of just 50 μg/mL.[4] Similarly, against uropathogenic Escherichia coli (UPEC), 4-chloroindole and 5-chloroindole showed an MIC of 75 μg/mL.[5]
Quantitative structure-activity relationship (QSAR) analyses have confirmed that the presence of a chlorine or bromine atom at the 4 or 5-position of the indole ring is a key factor for potent antibacterial activity.[4][5]
While direct comparative data between mono- and di-chloro indole aldehydes in antibacterial assays is limited in the available literature, the established trend in antifungal activity suggests that di-chlorination could further modulate antibacterial potency. It is plausible that di-substitution could enhance activity against certain bacterial strains, although it could also potentially increase cytotoxicity, a crucial consideration in drug development.
Table 2: Comparative Antibacterial Activity of Chloroindoles
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Indole | Vibrio parahaemolyticus | 400 | [4] |
| 4-Chloroindole | Vibrio parahaemolyticus | 50 | [4] |
| 5-Chloroindole | Vibrio parahaemolyticus | 50 | [4] |
| 4-Chloroindole | Uropathogenic E. coli | 75 | [5] |
| 5-Chloroindole | Uropathogenic E. coli | 75 | [5] |
Cytotoxicity: A Double-Edged Sword
A critical aspect of drug development is the therapeutic window: the concentration range where a compound is effective against its target without causing undue harm to the host. Chlorination is known to influence the cytotoxicity of organic molecules.
In the context of indole derivatives, various chlorinated compounds have been synthesized and evaluated for their anticancer properties. For example, a Schiff base derived from 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde has demonstrated promising cytotoxic activity against a breast cancer cell line.[7][8] The general trend observed in medicinal chemistry is that features enhancing biological activity (like di-chlorination for antifungal effects) can sometimes also increase cytotoxicity. Therefore, a careful balance must be struck. The evaluation of cytotoxicity is a crucial step in the preclinical development of any new chlorinated indole derivative.[9]
Experimental Protocols
The following are standardized, step-by-step methodologies for assessing the biological activities discussed in this guide.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][10]
Workflow Diagram:
Caption: Workflow for MIC determination via broth microdilution.
Methodology:
-
Preparation of Compounds: Prepare a stock solution of each mono- and di-chloro indole aldehyde in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate, including positive (microbe only) and negative (medium only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
Protocol 2: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their health.
Signaling Pathway Diagram:
Caption: Principle of the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed human cells (e.g., HeLa, HepG2) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the mono- and di-chloro indole aldehydes for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Incubation: After the treatment period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Conclusion and Future Directions
The evidence strongly indicates that chlorination is a highly effective strategy for enhancing the biological activity of indole aldehydes. The key takeaways are:
-
Di-chlorination is particularly effective for boosting antifungal activity , showing a marked improvement over mono-halogenated and unsubstituted indoles.
-
Mono-chlorination provides a significant enhancement in antibacterial activity compared to the parent indole scaffold.
-
The position of the chlorine atom(s) is crucial, with substitutions at the 4, 5, and 7 positions often yielding potent compounds.
While these structure-activity relationships provide a valuable framework, a direct comparative study of a series of mono- and di-chloro indole aldehydes against a panel of fungal, bacterial, and cancer cell lines would be highly informative. Such a study would allow for a more precise quantification of the "chlorine effect" and would aid in the rational design of next-generation indole-based therapeutics with optimized efficacy and safety profiles.
References
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- Chellamuthu, B., et al. (2022). Design, Synthesis and Antibacterial Activity of Certain Novel Indole-glyoxylamide Conjugates. Indian Journal of Pharmaceutical Education and Research. Available at: https://ijper.org/sites/default/files/IndJPharmEducRes-56-4s-214.pdf
- Kim, J., et al. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Journal of Fungi.
- Yilmaz, I., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6263300/
- Gellis, A., et al. (1998). Synthesis and biological evaluation of monoindolyl and indolocarbazolyl oxazolones and imidazolones. European Journal of Medicinal Chemistry.
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- Al-Ostoot, F. H., et al. (2025).
- Dhiman, N., et al. (2023). In Silico Studies of Indole Derivatives as Antibacterial Agents. Journal of Pharmacy & Bioallied Sciences. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10310860/
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- Faraj, F. L., & Al-Amiery, A. A. (2018). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Oriental Journal of Chemistry. Available at: http://www.orientjchem.org/vol34no1/synthesis-characterization-and-cytotoxic-activity-of-new-indole-schiff-bases-derived-from-2-5-chloro-33-dimethyl-13-dihydro-indol-2-ylidene-malonaldehyde-with-aniline-substituted/
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A Researcher's Guide to the Precise Melting Point Characterization of 2,4-dichloro-1H-indole-3-carbaldehyde
In the landscape of drug discovery and development, the meticulous characterization of novel chemical entities is paramount. The melting point of a pure crystalline solid is a fundamental and powerful indicator of its identity and purity. For a compound such as 2,4-dichloro-1H-indole-3-carbaldehyde, a substituted indole derivative with potential pharmacological significance, accurate melting point determination is a critical first step in its physicochemical profiling.
The Significance of Melting Point in Pharmaceutical Sciences
The transition from a solid to a liquid state at a specific temperature is a characteristic physical property of a pure crystalline substance.[6] For pharmaceutical compounds, a sharp and reproducible melting point is indicative of high purity.[7][8] Conversely, the presence of impurities typically leads to a depression and broadening of the melting point range.[9] This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry.
Comparative Analysis of Melting Point Determination Techniques
Several techniques are available for melting point determination, each with its own set of advantages and limitations. Here, we compare three commonly employed methods: the traditional Capillary Method, the advanced Differential Scanning Calorimetry (DSC), and the visually informative Hot-Stage Microscopy (HSM).
| Technique | Principle | Advantages | Limitations | Typical Sample Size | Throughput |
| Capillary Method | Visual observation of the phase transition of a powdered sample in a sealed capillary tube heated in a controlled block or oil bath. | Simple, cost-effective, widely available instrumentation.[7] | Subjective endpoint determination, lower precision compared to other methods.[10] | 2-5 mg | Low to medium |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the onset of the endothermic melting peak.[11][12] | Highly accurate and reproducible, provides quantitative thermodynamic data (enthalpy of fusion), suitable for automation.[12] | Higher initial instrument cost, requires more specialized operator training. | 1-10 mg | High |
| Hot-Stage Microscopy (HSM) | Direct visual observation of the sample's morphological changes under a microscope as it is heated on a precisely controlled stage.[13] | Provides visual confirmation of melting, allows for the observation of other thermal events like polymorphism and decomposition.[13][14] | Lower throughput, potential for subjective interpretation of visual cues. | <1 mg to several mg | Low |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, incorporating best practices to ensure the generation of reliable and reproducible data.
Capillary Melting Point Determination
This method, while traditional, remains a valuable tool for routine analysis.
Instrumentation: Digital melting point apparatus (e.g., Mel-Temp®) with a calibrated thermometer.
Protocol:
-
Sample Preparation:
-
Ensure the this compound sample is thoroughly dry and finely powdered.[6] Grinding in an agate mortar and pestle is recommended to ensure homogeneity.[6]
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[15][16] An appropriate packing density is crucial for uniform heat transfer.
-
-
Initial Rapid Determination (Scouting Run):
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Prepare a fresh capillary tube with the sample.
-
Set a slow heating rate of 1-2 °C/minute, starting from a temperature approximately 10-15 °C below the expected melting point.[9][17] This slow ramp rate is critical for achieving thermal equilibrium and obtaining an accurate reading.
-
Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Diagram of the Capillary Melting Point Determination Workflow
Caption: Workflow for Capillary Melting Point Determination.
Differential Scanning Calorimetry (DSC)
DSC offers a highly sensitive and objective measure of the melting point and is considered the gold standard in the pharmaceutical industry.[18]
Instrumentation: A calibrated Differential Scanning Calorimeter.
Protocol:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the finely powdered this compound into an aluminum DSC pan.
-
Hermetically seal the pan. Prepare an empty, sealed aluminum pan to serve as the reference.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature at least 20-30 °C below the expected melting point.
-
Ramp the temperature at a controlled rate, typically 10 °C/minute, under a nitrogen purge.[19]
-
Continue heating to a temperature at least 20-30 °C above the completion of the melting transition.
-
-
Data Analysis:
-
The melting point is determined as the onset temperature of the endothermic peak in the heat flow versus temperature curve.
-
The area under the peak corresponds to the enthalpy of fusion (ΔHfus), providing additional thermodynamic information.
-
Perform the analysis in triplicate.
-
Diagram of the DSC Analysis Workflow
Caption: Workflow for DSC Melting Point Analysis.
Hot-Stage Microscopy (HSM)
HSM provides invaluable visual data to complement the quantitative results from other methods.
Instrumentation: A polarized light microscope equipped with a calibrated hot stage and video recording capabilities.
Protocol:
-
Sample Preparation:
-
Place a small amount of the crystalline this compound onto a microscope slide.
-
Cover with a coverslip.
-
-
Thermal Program:
-
Place the slide on the hot stage.
-
Begin heating at a controlled rate (e.g., 10 °C/minute) while observing the sample through the microscope.
-
As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C/minute.
-
-
Observation and Data Recording:
-
Record the temperature at which the first signs of melting are observed (e.g., rounding of crystal edges, appearance of liquid).
-
Record the temperature at which the entire sample becomes a liquid.
-
Video recording of the entire process is highly recommended for detailed review and documentation.[18]
-
Note any other thermal events, such as changes in crystal form (polymorphism), sublimation, or decomposition.[13]
-
Interpreting the Results: Purity and Identity
For a pure sample of this compound, all three methods should yield a sharp melting point with a narrow range (typically < 2 °C). A broad melting range is a strong indication of the presence of impurities.[9] The obtained melting point can be used as a preliminary confirmation of the compound's identity by comparing it to literature values or data from a certified reference standard, if available.
Conclusion
The accurate determination of the melting point of this compound is a foundational step in its characterization for research and drug development. While the capillary method provides a rapid and accessible screening tool, Differential Scanning Calorimetry stands as the definitive technique for obtaining precise and quantitative data. Hot-Stage Microscopy offers a crucial visual component, allowing for a more complete understanding of the compound's thermal behavior. By employing these methods with a rigorous and self-validating approach, researchers can ensure the integrity and quality of their experimental data, paving the way for further investigation into the potential applications of this and other novel compounds.
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Melting point determination. (n.d.). University of Calgary. Retrieved February 24, 2026, from [Link]
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Hot Stage Microscopy. (n.d.). Nishka Research. Retrieved February 24, 2026, from [Link]
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Hot Stage Microscopy. (n.d.). Microtrace. Retrieved February 24, 2026, from [Link]
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Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]
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5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. (2024, December 9). ResolveMass. Retrieved February 24, 2026, from [Link]
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Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass. Retrieved February 24, 2026, from [Link]
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Hot Stage Microscopy. (2023, May 11). Linkam Scientific. Retrieved February 24, 2026, from [Link]
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Melting Point Apparatus: What It Is & How to Determine Melting Point. (2025, August 19). Hinotek. Retrieved February 24, 2026, from [Link]
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Hot Stage Microscope. (n.d.). Etn Athor. Retrieved February 24, 2026, from [Link]
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A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments. Retrieved February 24, 2026, from [Link]
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Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE. Retrieved February 24, 2026, from [Link]
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DETERMINATION OF MELTING POINTS. (n.d.). Mettler Toledo. Retrieved February 24, 2026, from [Link]
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Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved February 24, 2026, from [Link]
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Melting Point Matters: The Key to Purity, Identification, and Quality Control. (n.d.). Buchi.com. Retrieved February 24, 2026, from [Link]
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- 17. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 18. improvedpharma.com [improvedpharma.com]
- 19. hitachi-hightech.com [hitachi-hightech.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2,4-Dichloro-1H-indole-3-carbaldehyde
This guide provides essential safety and handling protocols for 2,4-Dichloro-1H-indole-3-carbaldehyde. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your operational safety and experimental integrity. The procedures outlined here are designed to be a self-validating system, grounded in the precautionary principle, especially when detailed toxicological data is not fully available for a specific compound.
Hazard Assessment: An Evidence-Based Approach
Comprehensive toxicological data for this compound is not extensively documented. Therefore, our safety protocols are predicated on an analysis of structurally analogous compounds, specifically other chlorinated and heterocyclic organic molecules. This approach allows us to anticipate potential hazards and implement robust protective measures.
Based on safety data for similar compounds like 2-Chloro-1H-indole-3-carbaldehyde and 2,4-Dichloro-1,3-thiazole-5-carboxaldehyde, we must assume this compound presents the following hazards[1][2]:
-
Skin Irritation (H315): Likely to cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Expected to cause serious irritation if it comes into contact with the eyes.[1][2]
-
Respiratory Irritation (H335): Inhalation of dust may cause respiratory tract irritation.[1][2]
-
Acute Oral Toxicity (H301/H302): May be toxic or harmful if swallowed.[2][3]
Given these potential risks, all handling must be conducted with the appropriate engineering controls and personal protective equipment (PPE).
Core Directive: Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory. The following equipment must be used whenever handling this compound, regardless of the quantity.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Tightly fitting chemical safety goggles (conforming to EN 166 (EU) or NIOSH (US) standards). A face shield is recommended for bulk transfers. | Protects against splashes and airborne dust particles, which can cause serious eye irritation.[1][4] |
| Skin Protection | Gloves: Nitrile rubber gloves (minimum). Inspect before use and remove using the proper technique to avoid skin contact.[5] Lab Coat: A clean, fully buttoned laboratory coat. | Nitrile gloves provide good protection against incidental contact with many organic chemicals.[5] A lab coat prevents contamination of personal clothing and skin.[6] |
| Respiratory Protection | All handling of the solid compound must occur within a certified chemical fume hood. If a fume hood is not available, a full-face respirator with cartridges for organic vapors and particulates is required.[1][7] | A fume hood is the primary engineering control to minimize inhalation exposure to fine dust particles.[6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for minimizing exposure risk.
Preparation:
-
Designated Area: All weighing and handling of this compound must be conducted in a designated area, such as a certified chemical fume hood.[6][8]
-
Surface Protection: Cover the work surface within the fume hood with disposable, absorbent bench paper.[7] This contains any minor spills and simplifies cleanup.
-
Assemble Materials: Before handling the compound, ensure all necessary equipment (spatulas, glassware, solvents, waste containers) is inside the fume hood to minimize traffic in and out of the controlled area.
Handling the Compound:
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing: If weighing the solid, do so within the fume hood. Avoid creating dust clouds by handling the material gently.[8]
-
Transfers: Use a spatula or scoop for all solid transfers. Never use your hands, even when gloved.[9]
-
Container Management: Keep the source container tightly closed when not in use.[1][8]
-
Post-Handling: After handling, wipe down the spatula and any affected surfaces within the fume hood. Dispose of the bench paper and any contaminated materials in the designated halogenated waste container.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][4]
Emergency and Disposal Plan
Spill Management: In the event of a spill, a calm and methodical response is crucial.
-
Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is large or outside of a containment hood, evacuate the area.
-
Assess & Protect: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Containment: For solid spills, gently cover with a dry absorbent material to prevent dust from becoming airborne.
-
Cleanup: Carefully sweep up the contained material and place it into a suitable, labeled, and closed container for disposal.[8] Avoid raising dust.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste: Dispose of all cleanup materials as hazardous waste.
Caption: Workflow for responding to a chemical spill.
Waste Disposal: As a chlorinated organic compound, this compound requires specific disposal procedures.
-
Designated Waste Stream: Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[8]
-
Halogenated Waste: All waste containing this compound must be collected in a clearly labeled "Halogenated Organic Waste" container.[6]
-
Licensed Disposal: The final disposal of the waste must be managed through a licensed and approved hazardous waste disposal company in accordance with all local and national regulations.[8][10]
References
- Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole. Benchchem.
- Safety Data Sheet - Cayman Chemical. Cayman Chemical.
- Material Safety Data Sheet - Indole-3-carboxaldehyde. Oxford Lab Fine Chem LLP.
- 2-CHLORO-1H-INDOLE-3-CARBALDEHYDE SDS, 5059-30-3 Safety Data Sheets. Echemi.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
- Personal Protective Equipment | US EPA. United States Environmental Protection Agency.
- SAFETY DATA SHEET - Sigma-Aldrich (2,4-Dichlorothiazole-5-carboxaldehyde). Sigma-Aldrich.
- SAFETY DATA SHEET - Sigma-Aldrich (Indole-7-carboxaldehyde). Sigma-Aldrich.
- SAFETY DATA SHEET - (1-Methyl-1H-indole-3-carbaldehyde).
- SAFETY DATA SHEET - Sigma-Aldrich (Indole). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific (Indole-3-carboxaldehyde). Fisher Scientific.
- Safety Guidelines | Organic Chemistry I Lab. California State University, Bakersfield.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- EQUIPMENT - Great Plains Center for Agricultural Health. Great Plains Center for Agricultural Health.
- Components of Personal Protective Equipment. Pesticide Environmental Stewardship.
- 2,4-Dichloro-1,3-thiazole-5-carboxaldehyde Safety Data Sheet. Apollo Scientific.
- Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield.
- Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf.
- Laboratory Chemical Lab Safety and Handling Guidelines.
- Indole-3-carboxaldehyde - SAFETY DATA SHEET.
Sources
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. csub.edu [csub.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. hscprep.com.au [hscprep.com.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
